molecular formula C7H6N2O4 B8667498 5-Aminopyridine-2,4-dicarboxylic acid

5-Aminopyridine-2,4-dicarboxylic acid

Cat. No.: B8667498
M. Wt: 182.13 g/mol
InChI Key: WHIFYCAAGKAAQU-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry and Heterocyclic Compounds

5-Aminopyridine-2,4-dicarboxylic acid belongs to the broad class of organic molecules known as heterocyclic compounds. These are cyclic compounds where at least one atom in the ring structure is an element other than carbon. britannica.com Specifically, it is a derivative of pyridine, an aromatic six-membered ring containing five carbon atoms and one nitrogen atom, with the chemical formula C₅H₅N. britannica.comwikipedia.org Pyridine and its derivatives are fundamental scaffolds in numerous areas, including pharmaceuticals and agrochemicals. britannica.comnumberanalytics.com

The structure of this compound is characterized by a central pyridine ring. This ring is substituted with three functional groups: an amino group (-NH₂) at the 5-position and two carboxylic acid groups (-COOH) at the 2- and 4-positions. The pyridine ring itself is aromatic, meaning it has a stable, planar structure with delocalized π-electrons, similar to benzene. numberanalytics.comlibretexts.org However, the nitrogen atom introduces a dipole moment and makes the ring a weak base. numberanalytics.com The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups on this aromatic core imparts a unique combination of chemical properties to the molecule.

Significance of Multifunctional Organic Ligands in Chemical Synthesis and Materials Science

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. numberanalytics.com Ligands that possess multiple binding sites are known as polydentate or multifunctional ligands. nih.gov this compound is an excellent example of a multifunctional organic ligand. It has three potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylic acid groups.

The importance of such multifunctional ligands in chemical synthesis and materials science is immense. numberanalytics.comnih.gov They act as "building blocks" or "linkers" for the construction of complex, multidimensional structures, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The specific arrangement of functional groups on the ligand dictates the geometry and connectivity of the resulting framework. This allows chemists to rationally design materials with tailored properties, including specific pore sizes, surface areas, and chemical functionalities. researchgate.netresearchgate.net These tailored materials have found applications in diverse fields such as catalysis, gas storage, and separation. solubilityofthings.com

Overview of Key Research Trajectories for this compound

While research specifically detailing this compound is still emerging, the key research trajectories for this compound can be inferred from the extensive studies on analogous pyridine-dicarboxylic and pyridine-tricarboxylic acids. oist.jpmdpi.comnih.gov The primary area of investigation for these types of molecules is their use as organic linkers in the synthesis of coordination polymers and MOFs. rsc.orgrsc.orgresearchgate.net

Researchers utilize the multiple coordination sites on these ligands to connect metal ions into one-, two-, or three-dimensional networks. rsc.orgresearchgate.net The resulting materials often exhibit interesting properties such as photoluminescence, magnetism, and catalytic activity. researchgate.net For instance, studies on pyridine-3,5-dicarboxylic acid have shown that it can form diverse and complex 2D and 3D frameworks with various transition metals like zinc, cobalt, and copper. rsc.org Similarly, pyridine-2,6-dicarboxylic acid has been used to create MOFs with applications in molecular magnetism and as hosts for small molecules. researchgate.net Given its structural features—a rigid pyridine core, multiple carboxylate binding sites, and an additional amino functional group that can participate in hydrogen bonding or be further modified—this compound is a promising candidate for constructing novel functional materials with unique structural topologies and properties.

Table 1: Comparison of Related Pyridine Carboxylic Acid Ligands

Compound NameMolecular FormulaNumber of Carboxylic Acid GroupsPosition of SubstituentsKey Research Applications
5-Aminopyridine-2-carboxylic acidC₆H₆N₂O₂12-COOH, 5-NH₂Synthesis of luminescent and bioactive coordination compounds. sigmaaldrich.comchemicalbook.com
Pyridine-2,6-dicarboxylic acidC₇H₅NO₄22,6-di-COOHConstruction of 1D, 2D, and 3D metal-organic frameworks. researchgate.netnih.gov
Pyridine-3,5-dicarboxylic acidC₇H₅NO₄23,5-di-COOHFormation of diverse 0D to 3D coordination polymers. rsc.orgresearchgate.net
4-Aminopyridine-2,6-dicarboxylic acidC₇H₆N₂O₄22,6-di-COOH, 4-NH₂Used as a building block for functional molecules. nih.gov
This compoundC₇H₆N₂O₄22,4-di-COOH, 5-NH₂Potential linker for novel metal-organic frameworks and functional materials.

Scope and Organization of the Research Outline

This article provides a focused examination of this compound based on current chemical principles and research trends. The content is structured to first place the compound within the context of heterocyclic and pyridine chemistry. It then elaborates on the significance of its multifunctional nature as an organic ligand. Finally, it outlines the primary research directions for this molecule, drawing parallels from closely related and well-studied compounds to highlight its potential in the synthesis of new materials. The information is presented to be scientifically accurate and informative within the specified scope.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

5-aminopyridine-2,4-dicarboxylic acid

InChI

InChI=1S/C7H6N2O4/c8-4-2-9-5(7(12)13)1-3(4)6(10)11/h1-2H,8H2,(H,10,11)(H,12,13)

InChI Key

WHIFYCAAGKAAQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Aminopyridine 2,4 Dicarboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Pyridine (B92270) Core

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comlakotalakes.com For 5-Aminopyridine-2,4-dicarboxylic acid, several logical disconnections can be proposed based on established pyridine chemistry.

A primary strategy involves disconnecting the substituent groups from the intact pyridine core. This can be approached in a few ways:

C-N Bond Disconnection: The amino group at the C5 position can be disconnected, leading to a synthon that could be synthetically derived from a 5-halopyridine-2,4-dicarboxylic acid derivative via nucleophilic aromatic substitution or from a 5-nitropyridine precursor via reduction.

C-C Bond Disconnections: The two carboxylic acid groups at the C2 and C4 positions can be disconnected. These functional groups are often installed via the oxidation of corresponding alkyl groups (e.g., methyl) or the hydrolysis of nitrile (cyano) groups. This suggests precursors like 5-amino-2,4-dimethylpyridine or 5-amino-2,4-dicyanopyridine.

A more fundamental approach involves disconnecting the pyridine ring itself. heighpubs.org This strategy aims to construct the substituted ring from acyclic precursors. Common methods for pyridine ring synthesis, such as the Hantzsch synthesis or other condensation reactions, could be envisioned. lakotalakes.combeilstein-journals.org This would involve combining a 1,5-dicarbonyl compound (or its equivalent) with an ammonia (B1221849) source, where the precursors already contain the necessary functionalities or groups that can be converted to them. baranlab.org

A plausible retrosynthetic pathway is outlined below:

Target MoleculePrecursor 1Precursor 2Rationale
This compound5-Nitropyridine-2,4-dicarboxylic acid-Reduction of the nitro group is a common and reliable method for introducing an amino group.
5-Nitropyridine-2,4-dicarboxylic acid5-Nitro-2,4-dimethylpyridine-Oxidation of methyl groups to carboxylic acids.
5-Amino-2,4-dicyanopyridineAcyclic precursorsAmmoniaRing-forming cyclization reaction.

Classical Synthetic Routes to this compound

Classical synthetic routes typically involve multi-step sequences that build upon readily available chemical feedstocks. These methods prioritize reliability and yield, often through well-understood reaction mechanisms.

A common strategy involves the sequential functionalization of a simpler, substituted pyridine. A hypothetical multi-step synthesis could commence from a precursor like 2,4-lutidine (2,4-dimethylpyridine).

Synthetic Scheme Example:

Nitration: 2,4-Lutidine is nitrated to introduce a nitro group onto the pyridine ring. The directing effects of the methyl groups would favor substitution at the C3 or C5 positions. Separation of the 5-nitro isomer would be a critical step.

Oxidation: The methyl groups of 5-nitro-2,4-lutidine are oxidized to carboxylic acids using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). This yields 5-nitropyridine-2,4-dicarboxylic acid.

Reduction: The nitro group is then reduced to an amino group. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). This final step yields the target compound, this compound.

This approach is exemplified by syntheses of related compounds, such as 5-amino-2-pyridinecarboxylic acid derivatives, which often start from a corresponding 5-nitro precursor. nih.gov

Building the pyridine ring from acyclic components is another fundamental strategy. baranlab.org Most syntheses of pyridine rings are based on condensation reactions of carbonyl compounds or cycloaddition reactions. nih.gov The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. beilstein-journals.org

To synthesize this compound, a modified cyclization could be employed. For example, an organocatalyzed, formal (3+3) cycloaddition reaction between readily available enamines and unsaturated aldehydes or ketones can afford highly substituted pyridine scaffolds. acs.org A potential strategy could involve the condensation of a 1,5-dicarbonyl compound (or a synthetic equivalent) with ammonia. nih.gov The challenge lies in designing acyclic precursors that carry the required amino and carboxylate functionalities (or their masked equivalents) in the correct positions to ensure the desired substitution pattern on the final pyridine ring.

The introduction of carboxylic acid groups onto a pre-existing pyridine ring is a key transformation. Several methods are available:

Oxidation of Alkyl Groups: As mentioned previously, alkyl groups (especially methyl groups) attached to the pyridine ring can be oxidized to carboxylic acids. Common oxidants include potassium permanganate (KMnO₄) or nitric acid. beilstein-journals.org This is a robust and widely used method.

Hydrolysis of Nitriles: Cyano (nitrile) groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. This provides a valuable route, as cyano groups can be introduced through various methods, including nucleophilic substitution of a halide. A patented process for preparing 2,4-pyridine dicarboxylic acid involves the alkaline hydrolysis of a 4-cyano-2-pyridinecarboxamide intermediate, demonstrating the utility of this approach. google.com

Carbonylation Reactions: Modern palladium-catalyzed carbonylation reactions can convert aryl halides or triflates into carboxylic acids or esters using carbon monoxide (CO) as a C1 source. This would involve preparing a di-halogenated aminopyridine precursor for subsequent double carbonylation.

MethodPrecursor Functional GroupReagentsKey Features
Oxidation-CH₃KMnO₄, HNO₃Strong conditions, well-established.
Hydrolysis-CNH₃O⁺ or OH⁻/H₂OReliable conversion, often requires harsh conditions.
Carbonylation-Br, -I, -OTfCO, Pd catalyst, baseMilder conditions, good functional group tolerance.

Introducing the amino group at the C5 position requires careful consideration of the pyridine ring's electronic properties.

Chichibabin Reaction: This reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂) or a related reagent. chemistnotes.com It proceeds via a nucleophilic addition-elimination mechanism, typically adding the amino group to the C2 or C4 positions, which are electronically deficient. wikipedia.orgscientificupdate.com For amination at the C5 position, this method is generally not suitable unless the electronic nature of the ring is significantly altered by other substituents.

Nucleophilic Aromatic Substitution (SNAr): A more versatile strategy is the SNAr reaction. This involves reacting a pyridine ring substituted with a good leaving group (such as a halogen like -Cl or -Br) at the C5 position with an amine source, such as ammonia or an ammonia equivalent. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, making the dicarboxylic acid precursor an activated substrate for this transformation. beilstein-journals.org

Reduction of a Nitro Group: As outlined in section 2.2.1, the most common and reliable method for introducing an amino group is through the reduction of a corresponding nitro-substituted precursor. The nitro group can be introduced via electrophilic nitration, and its subsequent reduction is typically high-yielding and chemoselective.

Modern and Sustainable Synthetic Approaches

Recent advances in chemical synthesis focus on improving efficiency, safety, and environmental impact, often referred to as green chemistry. mdpi.com

Continuous Flow Synthesis: Multi-step syntheses can be performed in continuous flow reactors. nih.gov This technology offers benefits such as improved heat transfer, enhanced safety when handling hazardous intermediates (like azides or organometallics), and the potential for automated, high-throughput production. rsc.org A flow-based synthesis of this compound could integrate the nitration, oxidation, and reduction steps into a single, streamlined process.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. mdpi.com Each step in the classical synthesis route—nitration, oxidation, and reduction—could potentially be optimized using microwave-assisted protocols.

Biocatalysis: The use of enzymes (biocatalysis) is a cornerstone of green chemistry, offering high selectivity under mild, aqueous conditions. mdpi.com While a complete enzymatic synthesis of this specific molecule is not established, individual steps could be replaced by biocatalytic alternatives. For example, specific oxidoreductase enzymes could be explored for the oxidation of methyl groups or the reduction of the nitro group, potentially avoiding the use of harsh chemical reagents. The conversion of bio-based materials like 5-hydroxymethylfurfural (B1680220) into 2,5-furandicarboxylic acid showcases the power of catalytic oxidation in sustainable chemistry, providing a model for future developments in pyridine chemistry. nih.gov

ApproachKey AdvantagePotential Application
Continuous FlowEnhanced safety and control, automationMulti-step synthesis involving hazardous reagents or intermediates.
Microwave-AssistedDrastically reduced reaction timesAcceleration of slow steps like oxidation or hydrolysis.
BiocatalysisHigh selectivity, mild conditions, reduced wasteRegioselective functionalization, clean reduction/oxidation steps.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com The application of its 12 principles is paramount in developing sustainable synthetic routes for complex molecules like this compound. firp-ula.orgnih.gov

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product, are exemplary in achieving high atom economy and are widely used for synthesizing heterocyclic scaffolds. rasayanjournal.co.inresearchgate.net

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Green synthesis endeavors to replace them with safer alternatives like water, supercritical fluids, or ionic liquids, or to eliminate them entirely through solvent-free reaction conditions. mdpi.comrasayanjournal.co.in Mechanochemical methods, where reactions are induced by grinding solid reactants, represent a prime example of solvent-free synthesis. rasayanjournal.co.in

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts, used in small amounts, can be recycled and enable reactions with higher selectivity and efficiency, reducing waste generation. mdpi.comnih.gov For pyridine synthesis, this includes recyclable metal catalysts or organocatalysts. organic-chemistry.org

By integrating these principles, the environmental footprint associated with the synthesis of this compound can be significantly reduced.

Flow Chemistry Methodologies for Continuous Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for scale-up, safety, and process control. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. beilstein-journals.org

Applying flow chemistry to the synthesis of this compound could involve several key steps. For instance, a critical cyclization or condensation reaction, such as a modified Hantzsch pyridine synthesis, could be adapted for a flow process. beilstein-journals.orgwikipedia.org

Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives

ParameterBatch SynthesisFlow Chemistry
Heat Transfer Poor, non-uniform; risk of hotspotsExcellent, high surface-area-to-volume ratio
Mass Transfer Often limited by stirring efficiencyEfficient mixing through diffusion and static mixers
Safety Large volumes of reagents pose higher risksSmall reactor volumes minimize risk of runaway reactions
Scalability Difficult; requires re-optimizationStraightforward; achieved by extending operation time
Process Control Limited; parameters averaged over the vesselPrecise control over temperature, pressure, residence time

A hypothetical flow setup could utilize a packed-bed reactor containing a solid-supported catalyst. Reagents would be introduced via syringe pumps, and the temperature of the reactor coil could be precisely controlled. acs.org This methodology allows for rapid screening of reaction conditions and facilitates seamless scaling from laboratory discovery to industrial production. beilstein-journals.org

Catalytic Synthesis Routes and Reaction Optimization

Catalysis is central to the efficient synthesis of substituted pyridines. The choice of catalyst can dramatically influence reaction rates, selectivity, and yield. For a molecule like this compound, catalytic steps could be involved in the formation of the pyridine ring itself or in the post-modification of a pyridine precursor.

Potential catalytic approaches include:

Transition Metal Catalysis: Palladium-on-carbon (Pd/C) is a versatile heterogeneous catalyst often used for hydrogenation reactions, which could be employed to reduce a nitro group to the amine function in a suitable precursor. chemicalbook.com Copper-catalyzed reactions are also utilized for decorating N-heterocycles. organic-chemistry.org

Acid/Base Catalysis: Many condensation and cyclization reactions that form pyridine rings, such as the Bohlmann-Rahtz synthesis, are catalyzed by Brønsted or Lewis acids. beilstein-journals.org Solid acid catalysts, like montmorillonite (B579905) clays (B1170129) or sulfonic acid resins, offer the advantage of easy separation and recyclability. organic-chemistry.orgacs.org Niobium pentoxide (Nb₂O₅) has been identified as a reusable, water-tolerant Lewis acid catalyst effective for amide bond formation from dicarboxylic acids, a reaction type relevant to potential derivatization. nih.govresearchgate.net

Organocatalysis: Small organic molecules can also serve as effective catalysts. Pyridine-2-carboxylic acid, a related compound, has been used as an efficient organocatalyst in multi-component reactions to synthesize other heterocyclic systems. rsc.orgdiva-portal.org

Table 2: Potential Catalysts for Key Transformations in Pyridine Synthesis

Catalyst TypeExamplePotential ApplicationAdvantages
Heterogeneous Metal Pd/C, PtO₂Reduction of a nitro precursor to form the 5-amino group.Recyclable, easy to separate from the reaction mixture.
Homogeneous Metal Copper saltsC-N or C-C bond formation to build the ring or add substituents.High activity and selectivity.
Solid Acid Sulfonic Acid Resin, K-10 MontmorilloniteCatalyzing cyclization/condensation steps. organic-chemistry.orgReusable, non-corrosive, suitable for flow chemistry. organic-chemistry.orgacs.org
Lewis Acid Niobium Pentoxide (Nb₂O₅)Amidation of carboxylic acid groups. nih.govWater-tolerant, reusable. nih.govresearchgate.net
Organocatalyst Betaine, Guanidine CarbonateCatalyzing one-pot multicomponent reactions. diva-portal.orgresearchgate.netMetal-free, often biodegradable and non-toxic.

Reaction optimization involves systematically varying parameters such as temperature, pressure, solvent, catalyst loading, and reactant ratios to maximize the yield and purity of the desired product.

Solid-Phase Synthesis and Supported Reagents

Solid-phase synthesis provides a powerful platform for the preparation of compound libraries and simplifies purification by immobilizing the substrate on a solid support, typically a polymer resin. acs.org The general workflow involves attaching a starting material to the resin, performing a series of chemical transformations on the resin-bound substrate, and finally cleaving the target molecule from the support. Intermediate purification is achieved by simple filtration and washing of the resin. acs.org

A potential solid-phase strategy for this compound could begin by anchoring a precursor molecule to a suitable resin (e.g., Merrifield resin). acs.org Subsequent reaction steps, such as cyclization to form the pyridine ring and functional group modifications, would be carried out on the solid support. For example, a 1,5-dione precursor could be cyclized with ammonium (B1175870) acetate (B1210297) to form the pyridine ring while attached to the resin. acs.org The final product would then be cleaved from the resin, often using a strong acid like trifluoroacetic acid. acs.org This approach is highly amenable to automation and combinatorial chemistry, allowing for the rapid generation of derivatives. acs.org

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is critical for the characterization and subsequent application of this compound. The presence of both an acidic (carboxylic acid) and a basic (amino) group makes the compound zwitterionic, influencing its solubility and requiring specific purification strategies.

Crystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. For a polar, zwitterionic molecule, polar solvents or solvent mixtures (e.g., water/ethanol, water/acetic acid) are often effective.

pH-Controlled Precipitation: The amphoteric nature of the molecule allows for purification via pH adjustment. The compound can be dissolved in an acidic solution (protonating the amino group and pyridine nitrogen) or a basic solution (deprotonating the carboxylic acid groups). Insoluble impurities can be removed by filtration. Subsequently, adjusting the pH of the filtrate to the isoelectric point of the compound—the pH at which its net charge is zero—will cause it to precipitate out of the solution with high purity. This technique is described in patents for the purification of related pyridine carboxylic acids. epo.org For example, a crude product might be dissolved in aqueous sodium hydroxide (B78521), filtered, and then re-precipitated by the addition of an acid like hydrochloric acid to a specific pH. epo.orggoogle.com

Column Chromatography: For separating mixtures that are difficult to purify by crystallization, column chromatography is employed. Given the polar nature of the target compound, normal-phase chromatography on silica (B1680970) gel or alumina (B75360) with polar mobile phases, or reverse-phase chromatography using C18-functionalized silica with aqueous mobile phases, could be effective.

Washing and Drying: After isolation by filtration, the solid product is typically washed with a cold solvent (in which it has low solubility) to remove residual impurities. Drying under high vacuum is then performed to remove any remaining solvent.

Yield Optimization and Scale-Up Considerations for Industrial and Laboratory Production

Optimizing reaction yield and developing a scalable process are essential for transitioning a synthetic route from the laboratory to industrial production.

Yield Optimization in the laboratory involves a systematic investigation of reaction parameters to find the conditions that provide the highest yield of pure product. This is often achieved through a Design of Experiments (DoE) approach, where multiple variables are changed simultaneously to identify optimal conditions and interactions between variables.

Table 3: Illustrative Parameters for Yield Optimization Study

ParameterRange ExploredPotential Impact on Yield
Temperature 25 °C - 150 °CAffects reaction rate and selectivity; higher temperatures may lead to side products.
Catalyst Loading 0.1 mol% - 10 mol%Higher loading may increase rate but also cost and waste.
Reactant Stoichiometry 1:1 to 1:3 ratioUsing an excess of one reagent can drive the reaction to completion but may complicate purification.
Reaction Time 1 hour - 24 hoursInsufficient time leads to incomplete conversion; excessive time may cause product degradation.
Solvent Toluene, DMF, Acetonitrile (B52724), WaterPolarity and boiling point can significantly influence reaction kinetics and solubility.

Scale-Up Considerations involve addressing challenges that arise when increasing the production volume. Key factors include:

Heat Management: Exothermic reactions that are easily controlled in small flasks can generate significant heat at an industrial scale, requiring specialized reactors with efficient cooling systems to prevent runaway reactions.

Mixing: Ensuring homogeneous mixing of reactants in large vessels is more challenging than in a small flask and requires powerful mechanical stirrers or reactor designs that promote turbulence.

Transition to Flow Chemistry: As discussed previously, converting a batch process to a continuous flow process is a primary strategy for modern scale-up. It mitigates many safety and heat transfer issues while allowing for large quantities of material to be produced in a small, automated footprint. beilstein-journals.org

Process Safety: A thorough hazard analysis must be conducted for all reagents and intermediates at scale. The cost of raw materials, energy consumption, and waste disposal become critical economic factors in industrial production.

By carefully optimizing yields at the lab scale and addressing these engineering and safety challenges, a robust and economically viable process for the production of this compound can be developed.

Chemical Reactivity and Functionalization of 5 Aminopyridine 2,4 Dicarboxylic Acid

Reactivity of the Pyridine (B92270) Nitrogen in 5-Aminopyridine-2,4-dicarboxylic Acid

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the presence of two electron-withdrawing carboxylic acid groups on the pyridine ring significantly reduces the basicity of the pyridine nitrogen compared to pyridine itself. Despite this diminished reactivity, the pyridine nitrogen can still participate in several characteristic reactions.

One such reaction is N-oxidation. Treatment of pyridine carboxylic acids with oxidizing agents like hydrogen peroxide, often in the presence of a catalyst, can lead to the formation of the corresponding pyridine N-oxide. For instance, the oxidation of nicotinic acid, picolinic acid, and quinolinic acid to their respective N-oxides has been achieved using hydrogen peroxide with a Preyssler's catalyst. researchgate.net It is anticipated that this compound would undergo a similar transformation under appropriate conditions, yielding this compound N-oxide. The reaction conditions for the N-oxidation of related pyridine carboxylic acids are summarized in the table below.

ReactantOxidizing AgentCatalystProductReference
Nicotinic AcidHydrogen PeroxidePreyssler's CatalystNicotinic Acid N-oxide researchgate.net
Picolinic AcidHydrogen PeroxidePreyssler's CatalystPicolinic Acid N-oxide researchgate.net
Quinolinic AcidHydrogen PeroxidePreyssler's CatalystQuinolinic Acid N-oxide researchgate.net

N-alkylation of the pyridine nitrogen is another potential transformation, although it is expected to be less facile due to the reduced nucleophilicity of the nitrogen. Strong alkylating agents and forcing conditions might be necessary to achieve this. The amino group in the molecule presents a competing site for alkylation.

Functionalization at the Amino Group

The amino group at the 5-position of the pyridine ring is a primary aromatic amine and, as such, is a key site for a variety of functionalization reactions. Its reactivity is influenced by the electronic effects of the pyridine ring and the carboxylic acid substituents.

The amino group of aminopyridines readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For example, the acylation of 2-, 3-, and 4-aminopyridines with endic anhydride (B1165640) proceeds chemoselectively at the exocyclic amino group to yield the corresponding amido acids. researchgate.net It is expected that this compound would react similarly.

N-alkylation of the amino group in aminopyridines can be achieved through various methods. A facile N-monoalkylation of 2- and 3-aminopyridines has been reported using a carboxylic acid and sodium borohydride, affording the corresponding alkylaminopyridines in good yields under mild conditions. researchgate.net This method offers a chemoselective route to monoalkylated products. Another approach involves the use of N-Boc-protected 4-aminopyridine (B3432731), which can be alkylated in high yields using an electrogenerated acetonitrile (B52724) anion. researchgate.net These methods could likely be adapted for the selective N-alkylation of the amino group in this compound.

Reaction TypeReagentsProduct TypeReference
AcylationEndic AnhydrideAmido Acid researchgate.net
N-MonoalkylationCarboxylic Acid, Sodium BorohydrideN-Alkylaminopyridine researchgate.net
N-AlkylationAlkyl Halide, Electrogenerated Acetonitrile Anion (on N-Boc protected amine)N-Alkyl-4-aminopyridine researchgate.net

The primary amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. The formation of imines from 2-aminopyridine (B139424) and various aldehydes is a known transformation. nih.gov This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. youtube.com However, imines derived from 2-aminopyridine can be susceptible to hydrolysis, especially in the presence of water. researchgate.net

The amino group of aminopyridines can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the aminopyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. rsc.orglibretexts.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions. These reactions allow for the introduction of a wide range of functional groups in place of the amino group, including halides, hydroxyl, and cyano groups. The diazotization of 2- and 4-aminopyridine has been shown to proceed through the attack of a nitrosating agent on both the free and protonated amine. rsc.org

The presence of multiple reactive sites on this compound makes it a potential monomer for the synthesis of polymers. For instance, the amino group and the carboxylic acid groups can be utilized in condensation polymerization reactions to form polyamides or polyimides. While specific examples utilizing this compound as a monomer are not prevalent in the literature, the general principles of polymerization of aminocarboxylic acids or their derivatives can be applied. The rigid pyridine backbone could impart desirable thermal and mechanical properties to the resulting polymers. The use of related aminopyridine compounds in the synthesis of N-containing heterocycles suggests the potential for creating complex macromolecular structures. google.com

Reactions Involving the Carboxylic Acid Moieties

The two carboxylic acid groups at the 2- and 4-positions are key to the functionality of this compound. These acidic groups can undergo a range of reactions typical of carboxylic acids.

Esterification of pyridine carboxylic acids is a common reaction, typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. google.com For pyridine-dicarboxylic acids, selective mono-esterification can be achieved under controlled conditions. For instance, pyridine-3,5-dicarboxylic acid can be selectively mono-esterified using potassium hydroxide (B78521) in ethanol. chemicalbook.com

The carboxylic acid groups can also be converted to amides by reaction with amines. The coupling of pyridine-2,6-dicarboxylic acid with N-alkylanilines affords the corresponding bis-amides in good yields. nih.govresearchgate.net This reaction often requires the activation of the carboxylic acid, for example, by converting it to the acid chloride using thionyl chloride. researchgate.net Lewis acid catalysts such as Nb2O5 have also been used to facilitate the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another important reaction of pyridine carboxylic acids. The ease of decarboxylation is dependent on the position of the carboxylic acid group relative to the pyridine nitrogen. Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation, and the rate of this reaction is influenced by substituents on the pyridine ring. cdnsciencepub.comresearchgate.net For this compound, the carboxylic acid at the 2-position would be more susceptible to decarboxylation upon heating compared to the one at the 4-position.

ReactionReagents/ConditionsProductReference
EsterificationAlcohol, Acid CatalystEster google.com
Mono-esterificationPotassium Hydroxide, EthanolMonoester chemicalbook.com
Amide FormationAmine, Thionyl Chloride or Lewis Acid CatalystAmide nih.govresearchgate.netnih.govacs.org
DecarboxylationHeatPyridine with one less carboxylic acid group cdnsciencepub.comresearchgate.net

Esterification and Amidation Reactions

The two carboxylic acid moieties of this compound are primary sites for nucleophilic acyl substitution, readily undergoing esterification and amidation.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and to drive it to completion, it is common to use an excess of the alcohol or to remove the water formed as a byproduct. libretexts.org A more direct method involves first converting the dicarboxylic acid to a more reactive diacyl chloride, for example using thionyl chloride (SOCl₂), which can then react readily with an alcohol to form the corresponding diester. echemi.com

Amidation: The formation of amides from this compound requires the activation of the carboxyl groups to facilitate attack by an amine. sci-hub.se Direct reaction with an amine upon heating can produce the desired diamide (B1670390), though this often requires high temperatures. sci-hub.se More commonly, coupling agents such as carbodiimides or reagents like diethyl chlorophosphate are used to form a highly reactive intermediate that is subsequently treated with the desired amine. researchgate.net Catalytic methods using agents like zirconium tetrachloride or boronic acids can also facilitate direct amidation under milder conditions. sci-hub.setcichemicals.com These reactions are fundamental in synthesizing a wide array of derivatives with potential applications in medicinal chemistry and material science.

Potential Esterification and Amidation Products
Reaction TypeReagentTypical ConditionsProduct
EsterificationMethanol (CH₃OH)H₂SO₄ (catalyst), heatDimethyl 5-aminopyridine-2,4-dicarboxylate
EsterificationEthanol (C₂H₅OH)H₂SO₄ (catalyst), heatDiethyl 5-aminopyridine-2,4-dicarboxylate
AmidationAmmonia (B1221849) (NH₃)Coupling agent (e.g., EDC), room temp.5-Aminopyridine-2,4-dicarboxamide
AmidationBenzylamine (C₆H₅CH₂NH₂)Coupling agent (e.g., DCC), room temp.N²,N⁴-Dibenzyl-5-aminopyridine-2,4-dicarboxamide

Anhydride Formation and Cyclization Reactions

The proximate positioning of the functional groups in this compound allows for intramolecular reactions to form new cyclic structures.

Anhydride Formation: The two adjacent carboxylic acid groups at the C2 and C4 positions can undergo intramolecular dehydration to form a cyclic anhydride. This transformation is typically achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride or oxalyl chloride. The resulting cyclic anhydride is a reactive intermediate that can be used for further functionalization.

Cyclization Reactions: The presence of both an amino group and a carboxylic acid group on the pyridine ring opens pathways for heterocycle synthesis. For instance, intramolecular condensation between the amino group at C5 and the carboxylic acid at C4 can lead to the formation of a fused pyridoxazinone ring system. This type of cyclization is a common strategy in the synthesis of complex heterocyclic scaffolds.

Decarboxylation Studies and Mechanism Elucidation

The removal of one or both carboxyl groups as carbon dioxide (CO₂) is a significant reaction for pyridinecarboxylic acids. The rate and mechanism of decarboxylation are highly dependent on the position of the carboxyl group relative to the ring nitrogen.

Studies on related pyridinecarboxylic acids have shown that a carboxyl group at the C2 position (α to the nitrogen) is particularly susceptible to decarboxylation. cdnsciencepub.com The mechanism is believed to proceed through a zwitterionic intermediate, where the ring nitrogen is protonated and the carboxyl group is deprotonated. cdnsciencepub.com This intermediate can then lose CO₂ to form a 2-pyridyl carbanion or a related ylide species, which is subsequently protonated by the solvent. cdnsciencepub.comresearchgate.net The presence of the electron-donating amino group at C5 may influence the rate of this process. Decarboxylation can be induced thermally or by using metal catalysts, such as copper or silver salts, which can facilitate the reaction under milder conditions. nih.govrsc.org

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid groups of this compound can be reduced to either primary alcohols or aldehydes, providing access to another class of important derivatives.

Reduction to Alcohols: A complete reduction of both carboxylic acid groups to primary alcohols, yielding 5-amino-2,4-bis(hydroxymethyl)pyridine, typically requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxides.

Reduction to Aldehydes: The partial reduction of carboxylic acids to aldehydes is more challenging as aldehydes are themselves readily reduced to alcohols. Therefore, this conversion often proceeds via a two-step process. The dicarboxylic acid can first be converted to a less reactive derivative, such as a diester or a diacyl chloride. This intermediate can then be treated with a milder, sterically hindered reducing agent at low temperatures. Alternatively, modern catalytic methods, sometimes employing palladium or other transition metals, have been developed for the selective reduction of carboxylic acids to aldehydes. rsc.orgnih.gov

Reduction Products and Conditions
Target ProductType of ReductionTypical ReagentsKey Considerations
5-amino-2,4-bis(hydroxymethyl)pyridineFull Reduction1. LiAlH₄ in dry ether/THF 2. H₃O⁺ workupRequires strong, non-selective reducing agent.
5-aminopyridine-2,4-dicarbaldehydePartial Reduction1. Convert to diester/diacyl chloride 2. Use milder hydride (e.g., DIBAL-H) at low temp.Requires careful control of stoichiometry and temperature to avoid over-reduction.
5-aminopyridine-2,4-dicarbaldehydeCatalytic ReductionPd catalyst, pivalic anhydride, NaH₂PO₂Offers a more direct route with specific catalytic systems. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it generally unreactive towards electrophilic attack compared to benzene. uoanbar.edu.iqlibretexts.org This deactivation is further enhanced by the two electron-withdrawing carboxylic acid groups. However, the powerful electron-donating amino group at C5 acts as a strong activating group, directing electrophiles to its ortho (C4, C6) and para (C2) positions. The C2 and C4 positions are already substituted, leaving the C6 position as the most likely site for electrophilic substitution. The reaction outcome is thus a balance of these competing electronic effects, and forcing conditions may be required. libretexts.org

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). uoanbar.edu.iqyoutube.comquora.com In this compound, the C2 and C4 positions are highly activated. While the parent compound lacks a suitable leaving group (like a halogen), nucleophilic substitution can occur under certain conditions, such as in the Chichibabin reaction where a hydride ion is displaced. The presence of the strongly electron-withdrawing carboxyl groups at C2 and C4 further enhances the ring's susceptibility to nucleophilic attack at these positions.

Radical Reactions and Photochemistry of this compound

Radical Reactions: The pyridine ring can participate in radical reactions, often initiated by radical precursors. For instance, the Minisci reaction involves the addition of a nucleophilic alkyl radical to a protonated pyridine ring, typically favoring the C2 and C4 positions. wikipedia.org In the case of this compound, radical reactions could provide a pathway for functionalization at the C6 position. Pulse radiolysis studies on related pyridinecarboxylic acids have shown that they can react with reducing radicals to form pyridinyl radicals. researchgate.net

Photochemistry: The photochemical behavior of this compound is influenced by its aromatic and functional group makeup. Ultraviolet irradiation can induce various transformations in pyridine derivatives. researchgate.net Photoinitiated substitution reactions have been observed where a nucleophile, such as an amine, can displace a substituent on the pyridine ring. rsc.org Additionally, photochemical methods can be used to generate radicals that subsequently react with the pyridine core. mdpi.com For example, N-centered radicals generated photochemically have been shown to add to pyridine derivatives. nih.gov Such reactions could offer alternative strategies for the C-H functionalization of the molecule.

Derivatization Strategies for Enhanced Material and Catalytic Functionality

The multifunctional nature of this compound makes it an attractive building block for creating advanced materials and catalysts.

Material Applications: The two carboxylic acid groups can act as bidentate or polydentate ligands for metal ions, making the molecule an excellent candidate for constructing metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. Furthermore, the presence of both dicarboxylic acid and amine functionalities allows for its use as a monomer in condensation polymerizations to synthesize polyesters and polyamides, which can form high-performance fibers and films. libretexts.org

Catalytic Functionality: The pyridine nitrogen and the amino group can coordinate to metal centers, allowing derivatives of the molecule to serve as ligands in transition metal catalysis. The acidity and basicity of the functional groups also suggest potential for organocatalysis. For instance, related pyridine dicarboxylic acids have been shown to act as effective bifunctional organocatalysts in certain chemical transformations. organic-chemistry.org By strategically modifying the core structure, new catalysts with tailored reactivity and selectivity can be developed.

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 5 Aminopyridine 2,4 Dicarboxylic Acid

Ligand Design Principles for 5-Aminopyridine-2,4-dicarboxylic Acid

No specific research data is available for this compound to detail its ligand design principles.

Multidentate Chelation Potential of the Compound

No experimental data exists in the literature to confirm the specific chelation potential and coordination modes of this compound.

Influence of Protonation States on Coordination Modes

There are no dedicated studies on the protonation states of this compound and their influence on its coordination behavior with metal ions.

Synthesis and Structural Elucidation of Metal Complexes

A review of the scientific literature indicates a lack of published research on the synthesis and structural characterization of metal complexes involving this compound.

Transition Metal Complexes with this compound

No specific transition metal complexes with this compound as a ligand have been reported in the surveyed literature.

Lanthanide and Actinide Complexes

There is no available research detailing the synthesis or structure of lanthanide or actinide complexes with this compound.

Main Group Metal Complexes

Information regarding the synthesis and structural analysis of main group metal complexes with this compound is not available in the current body of scientific literature.

Design and Synthesis of MOFs with this compound as a Linker

Hydrothermal and Solvothermal Synthesis Methods

There are no specific studies documenting the use of hydrothermal or solvothermal methods for the synthesis of MOFs using this compound as the primary organic linker. While these are common and powerful techniques for MOF crystallization, their application to this specific ligand has not been reported.

Mechanochemical Synthesis Approaches

No literature is available describing the application of mechanochemical synthesis, such as grinding or milling of metal salts with this compound, to form coordination polymers or MOFs.

Topologies and Architectures of MOFs Derived from this compound

Pore Structure Analysis and Porosity Characterization

As no MOFs based on this compound have been synthesized and reported, there is no data available concerning their pore structure, surface area (e.g., BET analysis), or general porosity characteristics.

Dimensionality (0D, 1D, 2D, 3D) and Interpenetration

There are no published crystal structures of MOFs or coordination polymers derived from this compound. Therefore, information regarding the resulting network dimensionality (from discrete molecules (0D) to extended three-dimensional (3D) frameworks) and the phenomenon of interpenetration is absent from the scientific record.

Functionalization and Post-Synthetic Modification of MOFs Containing this compound

The inherent structure of this compound, featuring a reactive amine (-NH₂) group, makes it a prime candidate for the functionalization of MOFs. In theory, this amine group can be modified after the MOF has been synthesized—a process known as post-synthetic modification (PSM). PSM allows for the introduction of new functionalities that might not be stable under the initial MOF synthesis conditions.

For amino-functionalized MOFs in general, a common PSM technique involves reactions like diazotization or acylation to introduce a variety of other functional groups. These modifications can be used to fine-tune the MOF's properties, such as its affinity for specific molecules or its catalytic activity. However, specific examples or detailed research findings of PSM being performed on MOFs constructed with this compound are not documented in the available literature.

Advanced Applications of MOFs Incorporating this compound

The applications of MOFs are intrinsically linked to their structural and chemical properties, such as pore size, surface area, and the nature of their functional groups. For a hypothetical MOF based on this compound, its properties would be influenced by the basic amine group and the acidic carboxylate groups, making it a bifunctional material.

Gas Adsorption and Separation Research (e.g., CO₂ capture, H₂ storage)

The presence of amine groups in MOF structures is known to enhance the selective capture of acidic gases like carbon dioxide (CO₂) through strong Lewis acid-base interactions. Research on other amine-functionalized MOFs has demonstrated significant CO₂ uptake capacities. For instance, MOFs containing aminopyridine-based ligands have shown promise in separating CO₂ from other gases. researchgate.netrsc.org While it is plausible that a MOF incorporating this compound would exhibit good CO₂ adsorption properties, specific experimental data, such as adsorption isotherms or selectivity values, are not available.

Regarding hydrogen (H₂) storage, the primary factors are high surface area and optimized pore size. While functional groups can slightly enhance the enthalpy of adsorption for H₂, there is no specific research detailing the hydrogen storage capabilities of MOFs derived from this compound.

Heterogeneous Catalysis within MOF Architectures

The bifunctional nature of the this compound ligand, possessing both basic (amine) and acidic (uncoordinated carboxylates or metal sites) functionalities, suggests potential applications in heterogeneous catalysis. Such materials could theoretically catalyze reactions requiring acid-base cooperation. For example, some amino-functionalized MOFs have been explored as catalysts for Knoevenagel condensation reactions. rsc.org However, no catalytic studies have been specifically reported for MOFs synthesized with this compound.

Sensing Platform Development (e.g., optical sensors, chemosensors for analytes)

MOFs are widely investigated as sensing platforms due to their high porosity and tunable luminescent properties. The pyridine (B92270) and amine moieties in the proposed ligand could interact with specific analytes, leading to a detectable change in the MOF's fluorescence or other optical properties. MOFs based on other pyridine dicarboxylic acids have been successfully used to detect metal ions like Fe³⁺. scientifiq.ai Despite this potential, there are no published reports on the use of this compound-based MOFs as chemical sensors.

Charge Transfer and Conductivity Studies in MOF Materials

Achieving electrical conductivity in MOFs is a significant challenge, as most are insulators. Conductivity can be introduced through strategies like creating extended π-conjugated systems or facilitating through-space charge hopping. While the aromatic pyridine ring of this compound could participate in π-stacking interactions within a MOF structure, there is no specific research available that investigates the charge transfer or conductive properties of MOFs synthesized from this particular ligand.

Supramolecular Architectures and Self Assembly Processes Directed by 5 Aminopyridine 2,4 Dicarboxylic Acid

Hydrogen Bonding Networks Formed by 5-Aminopyridine-2,4-dicarboxylic Acid

While specific crystal structures and detailed analyses of hydrogen bonding networks for this compound are not documented in the available literature, the molecular structure suggests the potential for a rich variety of hydrogen bonding motifs. The carboxylic acid groups can act as both hydrogen bond donors (O-H) and acceptors (C=O), while the amino group provides N-H donors and the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor. This combination of functional groups could lead to the formation of common and robust supramolecular synthons, such as the carboxylic acid...pyridine heterosynthon and the carboxylic acid dimer homosynthon. In related aminopyridine and dicarboxylic acid systems, these synthons are known to direct the formation of predictable and stable one-, two-, and three-dimensional networks. researchgate.netnih.gov The presence of the amino group could introduce additional complexity and competition in the hydrogen bonding landscape, potentially leading to novel network topologies.

Role of Electrostatic Interactions in Supramolecular Design

Electrostatic interactions, including charge-assisted hydrogen bonds and interactions between permanent dipoles, are fundamental to supramolecular design. In the context of this compound, proton transfer from a carboxylic acid group to the more basic pyridine nitrogen or amino group could result in the formation of a zwitterion. This would introduce strong electrostatic interactions and charge-assisted hydrogen bonds, significantly influencing the crystal packing. The likelihood of proton transfer is often predicted by the pKa difference between the acidic and basic functional groups. rsc.org Without experimental data for this compound, any discussion on the role of electrostatic interactions remains speculative.

Self-Assembly Strategies in Solution and Solid State

The rational design of self-assembled materials relies on the predictable nature of intermolecular interactions. For aminopyridine dicarboxylic acids, self-assembly can be directed through various strategies in both solution and the solid state.

Co-Crystallization Studies and Multi-Component Systems

Co-crystallization is a powerful technique for modifying the physicochemical properties of solid materials by combining two or more different molecules in a single crystal lattice. mdpi.com Pyridine and carboxylic acid functional groups are widely utilized in the design of co-crystals due to their propensity to form robust hydrogen-bonded synthons. researchgate.net While numerous studies have explored the co-crystallization of various pyridine derivatives with dicarboxylic acids, there is no specific research available on co-crystals involving this compound. Such studies would be valuable for understanding its interaction preferences with other molecules and for the potential development of new materials with tailored properties.

Gelation and Self-Assembled Nanostructures

Currently, there is no published research on the ability of this compound to act as a gelator or to form self-assembled nanostructures in solution.

Anion and Cation Recognition Studies Utilizing this compound

The combination of hydrogen bond donors and acceptors in this compound suggests its potential as a receptor for anions and cations. The carboxylic acid and amino groups can provide binding sites for anions through hydrogen bonding, while the carboxylate groups could potentially coordinate with cations. The pyridine nitrogen also offers a potential binding site. While the field of anion and cation recognition by synthetic receptors is well-established, with many examples of pyridine and carboxylic acid-based systems, there are no specific studies that utilize this compound for this purpose. nih.govijacskros.com

Research on this compound in Template-Directed Synthesis Remains Undocumented

An extensive review of available scientific literature reveals a notable absence of specific research detailing the role of this compound in template-directed synthesis of supramolecular systems. While the broader field of supramolecular chemistry often utilizes molecules with specific functional groups to guide the assembly of complex architectures, scholarly articles explicitly demonstrating this function for this compound are not presently found.

Template-directed synthesis is a sophisticated method in which a molecule or ion, the "template," organizes a set of building blocks into a specific arrangement, facilitating a chemical reaction that would otherwise be less efficient or result in a mixture of products. The template's structural information is transcribed to the final product. Molecules with well-defined geometries and multiple non-covalent interaction sites, such as hydrogen bond donors and acceptors, are often effective templates.

Theoretically, the structure of this compound, featuring an amino group and two carboxylic acid moieties on a pyridine ring, presents potential for directing molecular assembly through hydrogen bonding and metal coordination. The strategic placement of these functional groups could, in principle, allow it to pre-organize other molecules or ions. However, based on current literature, this potential has not been explored or reported.

Searches for research on the supramolecular chemistry of this compound primarily indicate its use as a ligand or building block in the formation of metal-organic frameworks and coordination polymers. In these instances, the molecule itself is incorporated into the final structure rather than acting as a removable template that directs the synthesis.

Therefore, the section on "Template-Directed Synthesis of Supramolecular Systems" focusing solely on this compound cannot be substantiated with detailed research findings or data tables as per the specified instructions. Further investigation and new research would be required to elucidate any potential templating role for this compound.

Catalytic Applications and Mechanistic Insights of 5 Aminopyridine 2,4 Dicarboxylic Acid and Its Derivatives

Organocatalysis Mediated by 5-Aminopyridine-2,4-dicarboxylic Acid

This compound possesses both acidic (carboxylic acid) and basic (amino and pyridine (B92270) nitrogen) functionalities, making it a candidate for bifunctional organocatalysis. This dual nature allows it to potentially activate both electrophiles and nucleophiles simultaneously, accelerating reactions through a push-pull mechanism.

Acid-Base Catalysis in Organic Transformations

The structural features of this compound, specifically the presence of both Brønsted acid (–COOH) and Brønsted base (–NH₂) sites on a pyridine framework, suggest its potential as an acid-base organocatalyst. Bifunctional catalysts of this nature can facilitate a variety of organic transformations by activating substrates through hydrogen bonding interactions. For instance, pyridine-2,6-dicarboxylic acid has been shown to be an effective organocatalyst for the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org The mechanism is believed to involve the activation of the carbonyl group by a hydronium ion generated from the carboxylic acid, making it more susceptible to nucleophilic attack. organic-chemistry.org

Similarly, this compound could potentially catalyze reactions such as aldol (B89426) condensations, Knoevenagel condensations, or Michael additions. The carboxylic acid groups would be expected to activate the electrophile (e.g., an aldehyde or ketone) by protonation or hydrogen bonding, while the amino group could activate the nucleophile (e.g., an enol or enolate precursor) through deprotonation or hydrogen bonding. This cooperative action can lower the activation energy of the reaction, leading to enhanced reaction rates under mild conditions. The relative positioning of the functional groups on the pyridine ring would play a crucial role in the efficiency of this bifunctional catalysis.

Enantioselective Organocatalysis with Chiral Derivatives

While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral derivatives for use in enantioselective organocatalysis. peerj.com The development of asymmetric organocatalysis has provided a powerful tool for the synthesis of enantiomerically enriched compounds, which are of significant importance in the pharmaceutical industry. peerj.comnih.gov Chiral organocatalysts operate through various activation modes to control the stereochemical outcome of a reaction. peerj.com

To induce enantioselectivity, chiral moieties would need to be introduced to the this compound framework. This could be achieved, for example, by forming amide bonds between the carboxylic acid groups and chiral amines, or by modifying the amino group with a chiral auxiliary. These chiral derivatives could then be employed in a range of asymmetric transformations. For instance, chiral phosphoric acids and cinchona alkaloids are widely used as organocatalysts in enantioselective reactions. nih.govmdpi.com A chiral derivative of this compound could potentially mimic the action of these catalysts in reactions such as asymmetric Diels-Alder reactions, Michael additions, or reductions. nih.govnih.gov The precise stereochemical control would be dictated by the nature of the chiral auxiliary and its spatial arrangement relative to the catalytic sites of the parent molecule.

Use as a Ligand in Homogeneous Catalysis

The pyridine nitrogen, amino group, and carboxylic acid functionalities of this compound make it a versatile ligand for coordinating with various metal centers in homogeneous catalysis. The denticity and electronic properties of the ligand can be tuned by the protonation state of the carboxylic acid groups, influencing the stability and reactivity of the resulting metal complexes.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Aminopyridine-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For example, a palladium complex with N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine has demonstrated good catalytic activity in the decarboxylative cross-coupling of 4-picolinic acid with aryl bromides. rsc.org

A complex of this compound with a transition metal like palladium could potentially catalyze Suzuki-Miyaura, Heck, or Sonogashira reactions. acs.orgmdpi.com The pyridine nitrogen and the amino group could chelate to the metal center, forming a stable complex. The carboxylic acid groups might enhance the solubility of the catalyst in polar solvents and could also play a role in the catalytic cycle, for instance, by facilitating proton transfer steps. The electronic properties of the pyridine ring, modified by both an electron-donating amino group and electron-withdrawing carboxylic acid groups, would influence the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling Catalyzed by a Palladium Complex of a this compound Derivative
EntryAryl HalideBoronic AcidCatalyst Loading (mol%)SolventBaseTemperature (°C)Yield (%)
14-BromoanisolePhenylboronic acid1DMF/H₂OK₂CO₃100Expected High
24-Chlorotoluene4-Methoxyphenylboronic acid2Dioxane/H₂OK₃PO₄110Expected Moderate to High
31-Bromonaphthalene2-Thiopheneboronic acid1.5Toluene/EtOH/H₂ONa₂CO₃90Expected High

Hydrogenation and Oxidation Catalysis

Manganese complexes with aminopyridine ligands have been shown to be highly efficient catalysts for the selective oxidation of C-H bonds with hydrogen peroxide. mdpi.com These systems can exhibit high selectivity and catalytic turnover numbers. mdpi.com The ligand plays a crucial role in stabilizing the manganese center and modulating its redox properties.

Complexes of this compound with metals such as manganese, iron, or ruthenium could be investigated for their potential in oxidation and hydrogenation catalysis. In oxidation reactions, the ligand could support high-valent metal-oxo species, which are often the active oxidants. mdpi.com The dicarboxylic acid functionality could also serve as a binding site for a co-catalyst or an additive. For hydrogenation reactions, the ligand could stabilize low-valent metal hydrides, which are key intermediates in the catalytic cycle. The electronic and steric properties of the ligand could be tuned to achieve high activity and selectivity for the desired transformation.

Heterogeneous Catalysis Incorporating this compound

The incorporation of this compound into solid supports can lead to the development of robust and recyclable heterogeneous catalysts. The dicarboxylic acid functionality makes this compound an excellent building block for coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org These materials possess high surface areas and well-defined porous structures, making them attractive for applications in heterogeneous catalysis.

By using this compound as an organic linker, a variety of MOFs with different metal nodes (e.g., Zr, Cu, Zn, Pb) could be synthesized. rsc.org The uncoordinated amino groups within the MOF structure could serve as basic catalytic sites, while the metal nodes could act as Lewis acid sites. Such bifunctional MOFs could catalyze a range of organic reactions with the added benefits of easy catalyst separation and reuse. For example, zirconium dioxide nanoparticles have been used as a heterogeneous nano-catalyst for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. nih.gov

Alternatively, this compound could be grafted onto the surface of an inorganic support like silica (B1680970) or alumina (B75360), or incorporated into a polymer matrix. These supported catalysts could then be used in packed-bed reactors for continuous flow processes. The immobilization of the catalyst would prevent leaching of the active species into the product stream, which is a significant advantage, particularly in the synthesis of fine chemicals and pharmaceuticals.

Table 2: Potential Applications of Heterogeneous Catalysts Based on this compound
Catalyst TypePotential ReactionRole of this compoundAdvantages
Metal-Organic Framework (MOF)Knoevenagel CondensationOrganic LinkerHigh surface area, defined active sites, recyclability
Polymer-Supported CatalystAldol ReactionFunctional MonomerMechanical stability, easy separation
Silica-Grafted CatalystAmide Bond FormationAnchored Ligand/CatalystHigh thermal stability, suitable for flow chemistry

Surface-Supported Catalysts and Immobilization Techniques

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, enabling easy separation, recovery, and recycling of the catalyst. The functional groups of this compound—two carboxylic acids and one primary amine—offer multiple anchor points for covalent attachment to various solid supports.

Commonly employed supports include inorganic materials like silica and alumina, as well as organic polymers. The choice of immobilization strategy typically depends on the functional groups available on the support surface.

Immobilization via Carboxylic Acid Groups: The carboxylic acid moieties are prime candidates for forming covalent bonds. A prevalent method involves the activation of the carboxyl groups with coupling agents like carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an active ester. This intermediate readily reacts with amine-functionalized supports (e.g., aminopropylated silica) to form stable amide bonds. researchgate.net

Immobilization via Amino Group: The amino group can be tethered to supports functionalized with complementary reactive groups. For instance, it can react with epoxy- or aldehyde-functionalized supports through nucleophilic addition or reductive amination, respectively.

Polymer Post-Modification: this compound can be incorporated into a polymer backbone. This can be achieved by first preparing a polymer with reactive sites (e.g., benzyl (B1604629) bromide groups) and then reacting it with the amino group of the pyridine derivative. acs.org

These techniques allow for the creation of robust, surface-supported catalysts where the catalytically active pyridine-based unit is covalently anchored, preventing leaching and facilitating reuse.

Table 1: Potential Immobilization Techniques for this compound

Reactive Group on LigandSupport MaterialSupport Functional GroupCoupling ChemistryResulting Linkage
Carboxylic Acid (-COOH)Silica, AluminaAmine (-NH₂)Carbodiimide/NHS couplingAmide
Amino (-NH₂)Polymer, SilicaEpoxideRing-opening additionAmino-alcohol
Amino (-NH₂)Polymer, SilicaAldehyde (-CHO)Reductive aminationSecondary Amine
Carboxylic Acid (-COOH)Silica, AluminaAlcohol (-OH)Esterification (acid-catalyzed)Ester

Catalyst Stability, Longevity, and Recyclability Studies

The long-term performance of a catalyst is paramount for its practical application. For catalysts derived from this compound, stability is influenced by the nature of the catalytic system—whether it is a metal complex, a metal-organic framework (MOF), or an immobilized organocatalyst.

For immobilized catalysts, stability is largely dependent on the strength of the covalent linkage to the support. Amide bonds, formed via the carboxylic acid groups, are generally robust and resistant to hydrolysis under many reaction conditions. The recyclability of such heterogeneous catalysts is typically evaluated by performing multiple reaction cycles. After each cycle, the catalyst is recovered (e.g., by filtration or centrifugation), washed, and reused in a fresh reaction. The catalytic activity and selectivity are monitored across cycles to detect any deactivation or degradation. For example, heterogeneous Lewis acid catalysts used for diamide (B1670390) synthesis from dicarboxylic acids have been successfully recycled multiple times without a significant loss of activity. nih.govresearchgate.net

Table 2: Factors Influencing Catalyst Stability

Catalyst TypePrimary Stability FactorCommon Failure MechanismEvaluation Method
Immobilized ComplexStrength of support linkageLeaching of the active speciesICP-AES analysis of filtrate; Multi-cycle reuse test
Metal-Organic Framework (MOF)Metal-linker bond strengthFramework collapse (solvolysis, thermal degradation)Powder X-ray diffraction (PXRD) post-reaction; Thermogravimetric analysis (TGA)
Homogeneous ComplexLigand dissociationDecomposition of the metal complexNMR or UV-Vis spectroscopy over time

Reaction Mechanism Elucidation via Computational and Experimental Methods

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more efficient catalysts. A combination of computational and experimental techniques is often employed to probe the catalytic cycle of systems involving pyridine-based ligands.

Computational Methods: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms at the molecular level. nih.govresearchgate.net For a catalyst involving this compound, DFT calculations could be used to:

Model the coordination of the ligand to a metal center.

Calculate the energies of intermediates and transition states in a proposed catalytic cycle. acs.org

Determine the rate-limiting step of the reaction. berkeley.edu

Explain the role of the amino and carboxylate substituents in modulating the electronic properties of the catalyst. For instance, studies on other aminopyridine cobalt complexes have shown that the electronic character of the pyridine moiety significantly impacts catalytic activity. nih.gov

Experimental Methods: Kinetic studies are fundamental to understanding reaction mechanisms.

Kinetic Isotope Effect (KIE): By replacing specific hydrogen atoms with deuterium, the KIE can be measured to determine if a particular C-H (or N-H, O-H) bond is broken in the rate-determining step. A significant KIE value often points to such a bond cleavage event being kinetically relevant. nih.govacs.org

Intermediate Trapping and Characterization: Spectroscopic techniques like NMR, UV-Vis, and X-ray crystallography can be used to identify and characterize key catalytic intermediates, providing direct evidence for a proposed mechanism. acs.org

In-situ Monitoring: Techniques like in-situ IR or Raman spectroscopy can track the transformation of reactants and catalysts in real-time.

For a bifunctional catalyst based on this compound, these methods could elucidate the cooperative roles of the acidic carboxyl groups and basic nitrogen sites.

Catalyst Design Principles Based on this compound Structure

The molecular architecture of this compound provides a rich platform for rational catalyst design. The principles guiding this design revolve around leveraging its distinct functional groups to control catalytic activity, selectivity, and stability.

Multidentate Ligand Design: The pyridine nitrogen, amino nitrogen, and two carboxylate groups can act as coordination sites for a metal ion. This multidentate coordination can lead to highly stable metal complexes, preventing metal leaching and enhancing catalyst longevity. The specific coordination mode (e.g., bidentate, tridentate) can influence the geometry and electronic structure of the metal's active site, thereby tuning its catalytic properties. unimi.it

Electronic and Steric Tuning: The pyridine ring can be further modified to fine-tune the catalyst's performance. Introducing electron-donating or electron-withdrawing groups at other positions on the ring can alter the electron density at the metal center, impacting its reactivity and redox potential. nih.govacs.org The inherent steric environment created by the two adjacent carboxylic acid groups can also influence the selectivity of a reaction by controlling the approach of substrates to the active site. nih.govacs.org

Bifunctional Catalysis: The coexistence of acidic (–COOH) and basic (amino/pyridine-N) sites allows for the design of bifunctional catalysts. researchgate.net In such systems, one group could activate one substrate (e.g., the basic amine deprotonating a reactant) while the other group activates a second substrate or stabilizes a transition state. This cooperative action can significantly accelerate reaction rates and is a key principle in many enzymatic and synthetic catalysts.

Porous Framework Construction: As a linker for MOFs, the length and rigidity of the this compound molecule dictate the pore size and topology of the resulting framework. rsc.org By systematically choosing metal nodes and potentially introducing other co-linkers, it is possible to design porous materials with tailored properties for size-selective catalysis or gas separation. The functional groups lining the pores (uncoordinated amino or carboxyl groups) can also serve as active sites for catalysis.

Advanced Analytical Techniques for the Characterization and Quantification of 5 Aminopyridine 2,4 Dicarboxylic Acid

Chromatographic Separation Techniques

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of 5-Aminopyridine-2,4-dicarboxylic acid by Gas Chromatography (GC) is impractical due to its low volatility, a consequence of the polar amino and carboxylic acid functional groups. Therefore, a crucial prerequisite for GC analysis is a chemical derivatization step to convert the non-volatile analyte into a thermally stable, volatile derivative.

The most common derivatization strategy involves the conversion of the polar functional groups into less polar, more volatile moieties. For the two carboxylic acid groups and the primary amine group in this compound, silylation is a highly effective method. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons on the carboxyl and amino groups with trimethylsilyl (B98337) (TMS) groups.

The derivatization reaction can be summarized as follows: C₇H₆N₂O₄ + Silylating Agent → C₇H₃N₂O₄(Si(CH₃)₃)₃

Once derivatized, the resulting TMS-ester/amine compound can be readily analyzed by GC, typically coupled with a mass spectrometer (GC-MS). The separation occurs on a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms or HP-5ms). The mass spectrometer provides definitive identification of the derivatized analyte based on its characteristic mass spectrum and fragmentation pattern. This method is highly sensitive and specific, making it suitable for identifying and quantifying trace amounts of the compound in complex matrices, provided a robust and reproducible derivatization procedure is established. sdstate.edu

Capillary Electrophoresis Applications for Purity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the purity assessment and impurity profiling of ionic and ionizable compounds like this compound. nih.govresearchgate.net Its advantages over other methods include high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov

Capillary Zone Electrophoresis (CZE) is the most common mode used for this purpose. vtt.fi In CZE, separation is based on the differences in the electrophoretic mobility of analytes in a buffer-filled capillary under an applied electric field. The charge-to-size ratio of the molecule is the primary determinant of its migration speed. Since this compound possesses both an acidic (carboxyl) and a basic (amino) group, its net charge is highly dependent on the pH of the background electrolyte (BGE).

By carefully selecting the pH of the BGE, the separation of the main compound from its potential impurities (e.g., synthetic precursors, degradation products, or isomers) can be optimized. For instance, at a pH below the pKa of the carboxylic acid groups and above the pKa of the amino group, the compound will be cationic. Conversely, at a high pH, it will be anionic. This pH-dependent behavior can be exploited to achieve high-resolution separations. A validated CE method was successfully developed for the simultaneous quantification of 5-aminolevulinic acid and its degradation products, demonstrating the technique's utility for related compounds. nih.gov

The typical parameters for a CZE purity analysis method are presented in the table below.

ParameterTypical Value/ConditionPurpose
Capillary Fused-silica, 50 µm i.d., 30-60 cm lengthProvides the separation channel.
Background Electrolyte (BGE) 20-100 mM Phosphate or Borate bufferMaintains constant pH and ionic strength.
pH 2.5 - 9.0Controls the ionization state and mobility of the analyte and impurities.
Applied Voltage 15-30 kVDrives the electrophoretic separation.
Temperature 20-30 °CEnsures reproducible migration times by controlling buffer viscosity.
Injection Hydrodynamic (pressure) or ElectrokineticIntroduces a precise amount of sample into the capillary.
Detection UV-Vis Spectrophotometry (e.g., at 214, 254 nm)Quantifies the analyte based on its absorbance.

This technique is invaluable for quality control, allowing for the detection and quantification of impurities at levels often below 0.1%, ensuring the compound meets required purity specifications.

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline materials like this compound. They provide fundamental information about the atomic arrangement within the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. nih.gov This technique requires a high-quality single crystal of the material. When a beam of X-rays is directed at the crystal, it diffracts into a unique pattern of spots. By analyzing the position and intensity of these spots, the electron density map of the molecule can be constructed, revealing the exact location of each atom.

The data obtained from an SCXRD experiment allows for the unambiguous determination of:

Molecular Connectivity and Conformation: The precise arrangement of atoms and the confirmation of the chemical structure.

Crystallographic Parameters: The unit cell dimensions (a, b, c, α, β, γ), space group, and number of molecules in the unit cell (Z).

Intermolecular Interactions: The presence and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

For example, studies on related thiazolo-pyridine dicarboxylic acid derivatives have used SCXRD to reveal detailed crystal structures, including space group and unit cell parameters, and to analyze the complex network of hydrogen bonds stabilizing the crystal lattice. nih.gov This level of detail is crucial for structure-property relationship studies and for computational modeling.

ParameterDescriptionExample Data (Hypothetical)
Crystal System The symmetry system of the unit cell.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
a, b, c (Å) The lengths of the unit cell axes.a = 5.93 Å, b = 10.97 Å, c = 14.80 Å
α, β, γ (°) The angles between the unit cell axes.α = 90°, β = 98.62°, γ = 90°
Volume (ų) The volume of the unit cell.950.5 ų
Z The number of molecules per unit cell.4

Note: The example data is illustrative and based on similarly structured heterocyclic compounds found in the literature. mdpi.com

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples. nih.gov Unlike SCXRD, it provides information averaged over a large number of randomly oriented crystallites. nih.gov It is a primary tool for "fingerprinting" crystalline solids. americanpharmaceuticalreview.com

Polymorphism Analysis: Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of a compound can have distinct physical properties. PXRD is the principal technique used to identify and distinguish between different polymorphic forms. researchgate.netamericanpharmaceuticalreview.com Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions (in degrees 2θ) and relative intensities. By comparing the PXRD pattern of a sample to reference patterns, the specific polymorph can be identified.

MOF Phase Purity: this compound can serve as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures. After synthesis, it is essential to confirm that the desired MOF phase has been formed and that no unreacted starting materials or undesired crystalline phases are present. PXRD is the standard method for this verification. researchgate.net The experimental PXRD pattern of the synthesized MOF is compared with the simulated pattern calculated from single-crystal data or with patterns reported in the literature. A match confirms the successful synthesis and phase purity of the MOF. For example, characteristic peaks for MOF-5, a well-known framework, appear at 2θ values of approximately 6.8°, 9.7°, and 13.7°. researchgate.net A similar approach would be used to confirm the formation of a new MOF based on this compound.

Thermal Analysis Techniques for Decomposition Pathways and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on a material, providing critical information about its thermal stability, decomposition pathways, and phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal its decomposition temperature and any intermediate mass loss steps. A typical analysis might show:

An initial small mass loss at temperatures below ~120 °C, corresponding to the evaporation of adsorbed water or solvent.

A region of thermal stability where the mass remains constant.

A significant, often multi-step, mass loss at higher temperatures, corresponding to the thermal decomposition of the organic molecule. The decomposition of pyridine-dicarboxylic acid moieties in polymers and MOFs often begins at temperatures above 300-400 °C. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.gov It detects physical and chemical changes that involve an exchange of heat. A DSC thermogram can identify:

Phase Transitions: Endothermic peaks corresponding to solid-solid phase transitions or melting.

Decomposition: Exothermic or endothermic events associated with the decomposition of the compound. For many organic acids, decarboxylation is a key decomposition step.

Glass Transitions: A stepwise change in the baseline, characteristic of amorphous materials.

Combined TGA/DSC analysis provides a comprehensive picture of the thermal behavior. For example, a sharp endothermic peak in the DSC scan that coincides with a sharp mass loss in the TGA scan would indicate that the compound melts and decomposes simultaneously.

TechniqueInformation ProvidedExpected Observations for this compound
TGA Mass loss vs. TemperatureStable up to >250-300 °C, followed by decomposition.
DSC Heat flow vs. TemperatureEndothermic peaks for melting/phase transitions, followed by exothermic peaks for decomposition.

Electroanalytical Methods for Redox Behavior and Electrochemical Sensing

Electroanalytical methods, particularly Cyclic Voltammetry (CV), are powerful tools for investigating the redox properties of molecules. nih.gov CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes.

Redox Behavior: By performing CV on a solution of this compound, one can determine its oxidation and reduction potentials. The aminopyridine core is susceptible to oxidation, while the carboxylic acid groups and the pyridine (B92270) ring can undergo reduction at negative potentials. The voltammogram would reveal the potentials at which these electron transfer events occur and whether they are reversible or irreversible processes. Studies on related pyridine derivatives show that the redox potentials are highly dependent on pH due to proton-coupled electron transfer mechanisms. researchgate.netdtu.dk

Electrochemical Sensing: The unique electrochemical signature of this compound means it can be a target for electrochemical sensors or a component in sensor design. For instance, if the compound undergoes a well-defined oxidation or reduction, a sensor can be developed to detect its presence by monitoring the current at that specific potential.

Furthermore, the compound can be used to modify electrode surfaces or as a linker in MOFs for sensing applications. nih.gov MOFs constructed from electroactive linkers can be used to create highly sensitive and selective electrochemical sensors for various analytes. researchgate.net The redox properties of the this compound linker would play a direct role in the sensing mechanism, potentially enhancing electron transfer and providing active sites for analyte interaction. The development of such a sensor would involve optimizing parameters like the electrode material, supporting electrolyte, and pH to achieve the best analytical performance, including a low limit of detection and a wide linear range. nih.gov

Hyphenated Techniques for Complex Mixture Analysis and Trace Detection

The analysis of this compound in complex matrices, such as environmental samples, biological fluids, or industrial process streams, necessitates the use of advanced analytical techniques that offer both high separation efficiency and sensitive, selective detection. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the characterization and quantification of this compound, particularly at trace levels. The most relevant hyphenated techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile technique for the analysis of polar, non-volatile compounds like this compound. The inherent polarity imparted by the amino and carboxylic acid functional groups makes it well-suited for reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

Methodology & Research Findings:

For the analysis of compounds with similar structures, such as amino acids and other carboxylic acids, LC-MS/MS (tandem mass spectrometry) is often the method of choice due to its high selectivity and sensitivity. nih.govlcms.czmdpi.com A typical LC-MS/MS method for this compound would involve:

Sample Preparation: Due to the complexity of many matrices, sample preparation is a critical step. For biological samples like plasma or urine, protein precipitation followed by supernatant injection is a common approach. lcms.cz For environmental samples, solid-phase extraction (SPE) may be employed to remove interferences and concentrate the analyte. biomedres.us

Chromatographic Separation: A C18 reversed-phase column is often used for the separation of polar compounds. However, given the high polarity of this compound, ion-pairing agents might be necessary to improve retention. nih.govlcms.cz Alternatively, a HILIC column could provide better retention and separation. The mobile phase would typically consist of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). lcms.cz

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most suitable ionization technique for this polar compound, likely operating in positive ion mode to protonate the amino group. nih.gov For quantification, multiple reaction monitoring (MRM) would be used, where a specific precursor ion (the protonated molecule) is selected and fragmented, and a characteristic product ion is monitored. This provides excellent selectivity and reduces background noise. nih.govmdpi.com

While specific studies on this compound are not prevalent, research on analogous compounds demonstrates the feasibility of achieving low detection limits. For instance, methods for other amino acids and dicarboxylic acids have reported limits of detection (LODs) in the low micromolar to nanomolar range. mdpi.comnih.gov

Interactive Data Table: Typical LC-MS/MS Parameters for Analysis of Polar Pyridine Derivatives

ParameterTypical SettingRationale for this compound
Chromatography Mode Reversed-Phase or HILICThe compound's polarity makes both feasible; HILIC may offer better retention without ion-pairing agents.
Column C18 or HILICStandard choices for polar analytes.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for efficient ESI+ ionization.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for elution.
Ionization Source Electrospray Ionization (ESI)Ideal for polar, non-volatile compounds. nih.gov
Polarity Positive Ion ModeThe basic amino group is readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity for quantification in complex matrices. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution separation technique, but it is generally suited for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups that can lead to poor chromatographic peak shape and thermal degradation in the injector.

Methodology & Research Findings:

To make this compound amenable to GC-MS analysis, a derivatization step is necessary. researchgate.netnih.gov This chemical modification masks the polar functional groups, increasing volatility and thermal stability.

Derivatization: The most common derivatization procedures for compounds containing carboxylic acid and amino groups are silylation and esterification. researchgate.netnih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic protons of the carboxylic acid groups and the amino group into trimethylsilyl (TMS) derivatives. researchgate.netnih.gov This is a well-established technique for the analysis of dicarboxylic acids in various samples. nih.gov

Esterification: The carboxylic acid groups can be converted to their corresponding esters (e.g., methyl or ethyl esters) using reagents like BF3/alcohol or by reaction with an alcohol in the presence of an acid catalyst. nih.gov The amino group can be subsequently acylated.

GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) would be suitable for separating the derivatized analyte.

MS Detection: Electron ionization (EI) is typically used in GC-MS, which generates a characteristic fragmentation pattern that can be used for structural confirmation and library matching.

Studies comparing derivatization methods for low-molecular-weight dicarboxylic acids have shown that silylation often provides lower detection limits and better reproducibility than esterification. nih.gov Detection limits for dicarboxylic acids in atmospheric aerosols using GC-MS with derivatization have been reported to be in the range of ≤4 ng/m³. nih.gov

Interactive Data Table: Comparison of Derivatization Methods for GC-MS Analysis

Derivatization MethodReagent ExampleTarget Functional GroupsAdvantagesDisadvantages
Silylation BSTFA-COOH, -NH2Quantitative, reproducible, lower detection limits. researchgate.netnih.govDerivatives can be sensitive to moisture. researchgate.net
Esterification BF3/Methanol-COOHStable derivatives.May require a separate step for derivatizing the amino group.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is an attractive alternative for the analysis of charged, polar molecules like this compound. It offers high separation efficiency, short analysis times, and requires minimal sample volume.

Methodology & Research Findings:

The amphoteric nature of this compound (containing both acidic carboxylic acid groups and a basic amino group) makes it an ideal candidate for CE. The charge of the molecule can be manipulated by adjusting the pH of the background electrolyte (BGE).

Separation Principle: At a low pH, the amino group will be protonated (-NH3+), and the carboxylic acid groups will be neutral (-COOH), resulting in a net positive charge. The compound will migrate as a cation. At a high pH, the carboxylic acid groups will be deprotonated (-COO-), and the amino group will be neutral (-NH2), leading to a net negative charge, and the compound will migrate as an anion.

BGE Composition: For the analysis of amino acids, a low pH BGE, such as formic acid, is often used to ensure all analytes are positively charged. nih.govlcms.czresearchgate.net This approach simplifies the separation and allows for detection in positive ion mode MS.

MS Interface: A sheath-liquid interface is commonly used to couple CE to an ESI source. The sheath liquid provides the necessary flow rate and composition for stable spray formation. nih.govresearchgate.net

Trace Detection: Stacking techniques, such as pH-mediated stacking, can be employed to pre-concentrate the sample at the head of the capillary, significantly enhancing sensitivity and enabling trace detection. nih.govnih.gov

Research on the CE-MS analysis of amino acids has demonstrated excellent performance characteristics. For example, validated methods for amino acids in urine have shown limits of detection ranging from 0.63 to 29 µmol/L. nih.gov The high resolving power of CE also allows for the separation of isomers, which can be beneficial in complex mixture analysis. nih.govnih.gov

Interactive Data Table: Expected CE-MS Performance for this compound

Performance MetricExpected ValueReference/Justification
Analysis Time < 30 minutesBased on methods for similar compounds like amino acids. nih.gov
Limit of Detection (LOD) Low µmol/L rangeAchievable for amino acids in complex matrices like urine. nih.gov
Migration Time RSD < 1%Demonstrates high reproducibility of the separation. lcms.cz
Peak Area RSD < 5%Indicates good quantitative precision. lcms.cz

Computational and Theoretical Investigations of 5 Aminopyridine 2,4 Dicarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules. For pyridine (B92270) dicarboxylic acid derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been successfully employed to investigate their molecular and electronic properties. electrochemsci.org Such calculations provide a foundational understanding of the molecule's structure and potential behavior.

The electronic structure of a molecule is fundamental to its chemical properties. Key to understanding this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The HOMO is the orbital from which an electron is most likely to be donated, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept an electron, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. dntb.gov.ua

For 5-Aminopyridine-2,4-dicarboxylic acid, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid groups. The interaction between these orbitals governs the molecule's reactivity and is crucial in understanding reaction mechanisms. wikipedia.org

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

Parameter Energy (eV)
HOMO -6.5
LUMO -2.1

Note: The values in this table are representative and are based on typical DFT calculations for similar aromatic carboxylic acids.

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic groups and the nitrogen atom of the pyridine ring, and positive potential near the hydrogen atoms.

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the Fukui functions, one can identify the most likely sites for nucleophilic, electrophilic, and radical attack.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical calculations of vibrational spectra (infrared and Raman) can aid in the assignment of experimentally observed bands to specific vibrational modes of the molecule. researchgate.net For this compound, characteristic vibrational frequencies would include the stretching modes of the N-H, O-H, C=O, and C-N bonds, as well as the breathing modes of the pyridine ring.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can provide valuable insights into the electronic environment of the different nuclei in the molecule. The calculated shifts can be correlated with experimental data to confirm the molecular structure. researchgate.net

Table 2: Simulated Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3500
N-H (Amine) Asymmetric Stretching 3450
N-H (Amine) Symmetric Stretching 3350
C=O (Carboxylic Acid) Stretching 1720

Note: These are typical frequency ranges and the actual values can be influenced by intermolecular interactions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C2 (Carboxylic) 168
C4 (Carboxylic) 170
C3 115
C5 (Amino-substituted) 150

Note: These values are illustrative and are relative to a standard reference.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and intermolecular interactions.

The presence of rotatable bonds, particularly the C-C bonds connecting the carboxylic acid groups to the pyridine ring, allows for different conformations of this compound. Conformational analysis through MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Furthermore, aminopyridine derivatives can exist in different tautomeric forms. For this compound, proton transfer between the amino group and the pyridine nitrogen, or between the carboxylic acid groups, could lead to different tautomers. MD simulations, in conjunction with quantum chemical calculations, can be used to investigate the relative stabilities of these tautomers and the dynamics of their interconversion.

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. MD simulations can explicitly model the solvent and provide a detailed picture of solute-solvent interactions. In polar solvents like water, the carboxylic acid and amino groups are expected to form strong hydrogen bonds with solvent molecules. These interactions can affect the molecule's conformation and tautomeric equilibrium.

Interaction Dynamics with Substrates or Metal Ions in Solution

The interaction of this compound with various substrates and metal ions in a solution is a critical aspect of its chemical behavior. Computational methods, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT), are instrumental in elucidating these complex interactions.

Molecular Dynamics Simulations: MD simulations can model the dynamic behavior of this compound in an aqueous environment, providing insights into its solvation and conformational flexibility. mdpi.comnih.gov These simulations can also be extended to study its interaction with metal ions. For instance, in the presence of metal ions such as Cu(II), Zn(II), or Mn(II), the molecule is expected to act as a chelating agent. nih.govnih.gov The carboxylic acid groups and the nitrogen atom of the pyridine ring are potential coordination sites. researchgate.net MD simulations can reveal the stability of the resulting metal complexes, the preferred coordination geometries, and the influence of the solvent on these interactions.

Density Functional Theory (DFT) Calculations: DFT calculations offer a more detailed understanding of the electronic aspects of the interactions. researchgate.net These calculations can be used to determine the binding energies of this compound with different metal ions, helping to predict the selectivity of the ligand for certain metals. rsc.orgresearchgate.net Furthermore, DFT can elucidate the nature of the chemical bonds formed between the ligand and the metal ion, distinguishing between electrostatic and covalent contributions. rsc.org Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the charge transfer processes occurring upon complexation. researchgate.net

A hypothetical summary of computed interaction energies for this compound with various divalent metal ions is presented in Table 1.

Metal Ion Coordination Sites Computed Binding Energy (kcal/mol)
Cu(II) N(pyridine), O(carboxylate-2), O(carboxylate-4) -45.8
Zn(II) N(pyridine), O(carboxylate-2), O(carboxylate-4) -38.2
Ni(II) N(pyridine), O(carboxylate-2), O(carboxylate-4) -41.5
Co(II) N(pyridine), O(carboxylate-2), O(carboxylate-4) -39.7
Mn(II) O(carboxylate-2), O(carboxylate-4) -32.1

This table is generated for illustrative purposes based on typical values for similar compounds and does not represent experimentally verified data.

Docking and Molecular Recognition Studies (In Silico only)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov These in silico studies are crucial for understanding the potential biological activity of this compound and for guiding the design of new therapeutic agents.

Prediction of Binding Sites and Modes with Receptor Models

Computational tools can be employed to predict potential binding sites on protein surfaces. nih.govresearchgate.netclick2drug.org Once a potential biological target is identified, molecular docking simulations can be performed to predict the binding mode of this compound within the active site of the receptor. researchgate.net The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and ranking them based on a scoring function. jbiochemtech.com

For this compound, the amino group and the two carboxylic acid moieties are key functional groups that can participate in hydrogen bonding and electrostatic interactions with amino acid residues in a protein's active site. The pyridine ring can also engage in π-π stacking or cation-π interactions. The predicted binding mode would reveal the specific interactions that stabilize the ligand-protein complex, providing a structural basis for the molecule's potential biological activity. researchgate.netnih.gov

Ligand-Protein Interaction Profiling and Scoring Functions

Following the prediction of the binding mode, a detailed ligand-protein interaction profile can be generated. This profile highlights all the key interactions, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and π-stacking, between this compound and the protein receptor.

Scoring functions are used to estimate the binding affinity of the ligand for the protein. nih.govnih.govspringernature.comresearchgate.net These functions take into account various energetic contributions, including van der Waals forces, electrostatic interactions, and the desolvation penalty upon binding. The docking score provides a relative measure of the binding strength, which can be used to compare the affinity of different ligands for the same target or to prioritize compounds for experimental testing.

A hypothetical ligand-protein interaction profile for this compound docked into a hypothetical kinase active site is presented in Table 2.

Interaction Type Interacting Ligand Atom/Group Interacting Protein Residue Distance (Å)
Hydrogen Bond Amino group (H) Asp145 (O) 2.9
Hydrogen Bond Carboxylate-2 (O) Lys72 (N-H) 2.8
Hydrogen Bond Carboxylate-4 (O) Arg122 (N-H) 3.1
Ionic Interaction Carboxylate-2 Lys72 3.5
π-π Stacking Pyridine ring Phe80 4.2

This table is a hypothetical example to illustrate the type of data generated from docking studies and does not represent actual experimental results.

Reaction Pathway and Transition State Analysis for Synthetic and Catalytic Processes

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of this compound. nsf.gov By modeling the reaction pathway, it is possible to identify key intermediates and transition states, which provides valuable information for optimizing reaction conditions and improving yields. nih.govrsc.org

The synthesis of substituted pyridines can be complex, and computational analysis can help elucidate the most favorable reaction mechanism. nsf.gov For example, DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

By analyzing the geometry and electronic structure of the transition state, chemists can gain insights into the factors that control the reaction's selectivity and efficiency. This knowledge can then be used to design more effective catalysts or to modify the reaction conditions to favor the desired product.

Design of Novel Derivatives with Enhanced Properties via In Silico Screening and QSAR Approaches

Computational methods are increasingly used to design novel molecules with improved properties, such as enhanced biological activity or better pharmacokinetic profiles. researchgate.netdovepress.comoist.jp Two powerful in silico techniques for this purpose are virtual screening and Quantitative Structure-Activity Relationship (QSAR) modeling.

In Silico Screening: Virtual screening involves the computational evaluation of large libraries of molecules to identify those that are most likely to bind to a specific biological target. This can be done using molecular docking, as described earlier, or by using ligand-based methods that compare the properties of the library compounds to those of known active molecules. By starting with the this compound scaffold, virtual libraries of derivatives can be generated by adding various substituents at different positions on the pyridine ring. These derivatives can then be screened in silico to identify candidates with potentially improved activity.

QSAR Approaches: QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netdovepress.com A QSAR model is developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a set of molecules with their experimentally determined activities. tandfonline.comrsc.org Once a statistically significant QSAR model is established, it can be used to predict the activity of new, untested derivatives of this compound. This allows for the rational design of more potent compounds by identifying the key structural features that are important for activity.

A hypothetical QSAR data table for a series of this compound derivatives is presented in Table 3.

Compound R-substituent at C6 LogP Dipole Moment (Debye) Predicted IC50 (µM)
1 -H 1.2 3.5 15.2
2 -CH3 1.7 3.7 10.8
3 -Cl 1.9 2.9 8.5
4 -OCH3 1.4 4.1 12.1
5 -CF3 2.3 2.1 5.3

This table is a hypothetical example created to illustrate the principles of QSAR and does not represent actual measured or predicted data.

Exploratory Applications in Materials Science Beyond Metal Organic Frameworks

Polymer Chemistry and Monomer Synthesis

The structure of 5-Aminopyridine-2,4-dicarboxylic acid, featuring two carboxylic acid groups and one amino group, makes it a prime candidate for the synthesis of advanced polymers. These functional groups offer multiple reaction sites for polymerization, allowing for the creation of polymers with unique architectures and properties.

The presence of both amine and carboxylic acid functionalities within the same molecule allows this compound to potentially act as an AB-type monomer for the synthesis of polyamides. In such a scenario, the amino group of one monomer would react with a carboxylic acid group of another to form an amide linkage. However, the presence of two carboxylic acid groups could lead to cross-linking. A more controlled approach would involve its use as a monomer in condensation polymerization with other co-monomers.

For polyamide synthesis, this compound can be reacted with diamines. The two carboxylic acid groups would react with the amino groups of the diamine to form a linear polymer. The pendant amino group on the pyridine (B92270) ring of the dicarboxylic acid monomer would then be available for post-polymerization modification, or it could influence the polymer's properties through hydrogen bonding.

In the case of polyester (B1180765) synthesis, the carboxylic acid groups can react with diols. However, the presence of the amino group could interfere with the esterification reaction. Therefore, it would likely be necessary to protect the amino group before polymerization and then deprotect it in the final polymer if the free amino group is desired for specific applications. The general synthesis of polyesters from pyridine dicarboxylic acids has been explored, suggesting the feasibility of incorporating monomers like this compound. For instance, the enzymatic synthesis of polyesters from 2,4-pyridinedicarboxylic acid has been reported, highlighting a sustainable route to such polymers.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer Type Co-monomer Resulting Polymer Structure (Schematic) Key Features
Polyamide Diamine (H₂N-R-NH₂) -[CO-Py(NH₂)-CO-NH-R-NH]-n Pendant amino groups, potential for hydrogen bonding
Polyester Diol (HO-R-OH) -[CO-Py(NH₂)-CO-O-R-O]-n Requires protection of the amino group during synthesis

Co-polymerization offers a versatile strategy to fine-tune the properties of polymers derived from this compound. By incorporating other dicarboxylic acids or diamines/diols into the polymer backbone, properties such as solubility, thermal stability, and mechanical strength can be tailored.

For example, co-polymerization with flexible aliphatic monomers could enhance the processability of the resulting polyamides or polyesters. Conversely, incorporating other rigid aromatic monomers could enhance the thermal and mechanical properties. The amino group on the pyridine ring provides a site for further chemical modification, allowing for the introduction of various functional groups to impart specific properties such as flame retardancy, altered solubility, or the ability to coordinate with metal ions.

Organic Semiconductor and Optoelectronic Applications

The pyridine ring in this compound is an electron-deficient aromatic system, which is a common feature in n-type organic semiconductors. The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups on this ring can lead to interesting electronic and photophysical properties.

While specific data on the charge transport characteristics of polymers derived from this compound is not available, the general principles of charge transport in organic semiconductors suggest that the incorporation of this monomer could influence these properties. The planarity of the pyridine ring can facilitate π-π stacking between polymer chains, which is crucial for efficient charge transport.

Aminopyridine derivatives are known to exhibit fluorescence. For instance, various substituted aminopyridines have been shown to be fluorescent, with quantum yields that are sensitive to the nature and position of the substituents. A study on different aminopyridine derivatives revealed a range of fluorescence quantum yields, highlighting the potential for tuning the emissive properties of materials based on this scaffold.

Table 2: Fluorescence Properties of Selected Aminopyridine Derivatives (for illustrative purposes)

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (%)
2-Amino-6-phenylpyridine-3,4-dicarboxylate derivative 1 390 480 34
2-Amino-6-phenylpyridine-3,4-dicarboxylate derivative 2 390 480 44
2-Amino-6-phenylpyridine-3,4-dicarboxylate derivative 3 390 480 31

Data is for illustrative purposes and is based on structurally related compounds, not this compound itself.

Furthermore, the carboxylic acid groups of this compound are excellent sites for coordination with metal ions, particularly lanthanides, which are known for their sharp and intense luminescence. Coordination polymers and complexes of other pyridine dicarboxylic acids with lanthanide ions have shown strong photoluminescence. Current time information in Winnipeg, CA. This suggests that complexes of this compound could also be highly luminescent materials with potential applications in lighting, displays, and sensing.

Nanomaterials and Hybrid Materials Development

The functional groups on this compound make it a promising building block for the development of nanomaterials and hybrid organic-inorganic materials.

The carboxylic acid groups can act as capping agents to stabilize metal nanoparticles, preventing their aggregation and controlling their size and shape during synthesis. The amino group and the pyridine nitrogen can also coordinate to the surface of nanoparticles, providing an organic shell that can be further functionalized.

In the realm of hybrid materials, this compound can be used as an organic linker to connect inorganic building blocks, similar to its role in MOFs but on a smaller, nanoscale dimension. For example, it could be used in the synthesis of organically modified silicates (ORMOSILs) or other ceramic-polymer composites. The organic component would provide processability and functionality, while the inorganic component would offer structural stability and potentially other properties like high refractive index or thermal resistance. The development of such hybrid nanomaterials could lead to new materials with synergistic properties for applications in catalysis, sensing, and biomedical imaging.

Surface Modification of Nanoparticles with this compound

The surface modification of nanoparticles is crucial for enhancing their stability, solubility, and functionality for specific applications. The properties of this compound make it a promising candidate for a surface ligand.

The two carboxylic acid groups can serve as robust anchoring points to the surface of various metal oxide nanoparticles (e.g., ZnO, TiO₂, Fe₃O₄). This interaction typically involves the formation of coordinate bonds between the carboxylate groups and metal atoms on the nanoparticle surface, a common strategy for grafting organic molecules onto inorganic materials. researchgate.netscience.gov The presence of two adjacent carboxylic groups could potentially lead to a chelate effect, forming a highly stable bidentate linkage to the surface.

Simultaneously, the amino group at the 5-position would remain exposed to the surrounding environment. This free amino group provides a reactive handle for further covalent functionalization, allowing for the attachment of other molecules such as fluorescent dyes, polymers, or biologically active species. This bifunctional nature is highly desirable for creating multifunctional nanoparticle systems.

Table 1: Potential Roles of Functional Groups in Nanoparticle Surface Modification

Functional GroupPositionPotential Role in Surface ModificationAnticipated Outcome
Carboxylic Acid2Primary anchor to nanoparticle surfaceStrong binding and stabilization of the nanoparticle
Carboxylic Acid4Secondary anchor (chelation) or interaction siteEnhanced binding stability; potential for bridging between particles
Amino Group5Site for secondary functionalization; pH-responsive chargeAttachment of polymers, biomolecules, or dyes; control over surface zeta potential
Pyridine Ring Nitrogen1Coordination site for specific metal ionsSensing applications; directed assembly

Layer-by-Layer Assembly of Thin Films

Layer-by-layer (LbL) assembly is a versatile technique for constructing multilayer thin films with nanoscale precision by sequentially adsorbing materials with complementary interactions. nih.govnih.gov this compound possesses amphoteric properties, meaning it has both acidic (carboxylic acids) and basic (amino group, pyridine nitrogen) sites. This allows its net charge to be controlled by adjusting the pH of the solution.

At low pH (acidic conditions): The amino group and pyridine nitrogen would be protonated, resulting in a net positive charge (cationic form).

At high pH (basic conditions): The carboxylic acid groups would be deprotonated, resulting in a net negative charge (anionic form).

This pH-dependent charge makes the molecule an ideal candidate for LbL assembly. It could be used as a small-molecule linker, alternating with layers of a chosen polyelectrolyte. For example, in its anionic form, it could be deposited onto a positively charged polycation layer (like poly(allylamine hydrochloride)). Subsequently, a pH change in the dipping solution or the use of a different polycation could facilitate the next layer's assembly. The rigid pyridine core would likely influence the packing and mechanical properties of the resulting film.

Table 2: Hypothetical pH-Dependent Behavior in Layer-by-Layer Assembly

pH ConditionDominant Molecular FormNet ChargePotential LbL Pairing Partner
pH < 3 (Acidic)Protonated amino and pyridine groupsPositiveAnionic polyelectrolytes (e.g., poly(styrene sulfonate))
pH > 7 (Basic)Deprotonated carboxylic acid groupsNegativeCationic polyelectrolytes (e.g., poly(allylamine hydrochloride))

Membrane Technology for Advanced Separation Processes

The development of advanced membranes for selective separations often relies on the incorporation of functional molecules that can facilitate transport or rejection of specific species. This compound could be integrated into membrane structures, either as a functional monomer in a polymer matrix or as a surface-modifying agent for existing membranes.

The molecule's functional groups could enable several separation mechanisms:

Ion-Exchange/Exclusion: When deprotonated, the carboxylic acid groups would create fixed negative charges within the membrane matrix or on its surface. This could be used to selectively reject anions or control the transport of cations based on charge and size, a principle used in nanofiltration.

Metal Ion Chelation: The combination of the pyridine nitrogen and adjacent carboxylic acid groups could act as a chelating site for specific metal ions. Membranes functionalized with this molecule could thus be explored for the selective removal of heavy metals from water.

Gas Separation: The presence of polar groups (both amine and carboxylic acids) and the potential for hydrogen bonding could enhance the membrane's affinity for polar gases like CO₂ over non-polar gases like CH₄ or N₂.

Table 3: Potential Membrane Separation Applications

Target SpeciesRelevant Functional Group(s)Proposed Separation Mechanism
Divalent Cations (e.g., Ca²⁺, Mg²⁺)Carboxylic AcidsIon exclusion (Donnan effect)
Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺)Pyridine N, Carboxylic AcidsSelective chelation and binding
Carbon Dioxide (CO₂)Amino Group, Carboxylic AcidsEnhanced affinity through acid-base interactions

Smart Materials and Stimuli-Responsive Systems Incorporating this compound

"Smart" materials are designed to change their properties in response to external stimuli. mdpi.comnih.gov The inherent chemical functionalities of this compound make it a compelling component for creating such systems.

pH-Responsiveness: As previously discussed, the molecule's charge is highly dependent on pH. mdpi.com If incorporated into a hydrogel network, this property could be used to create a material that swells or shrinks dramatically with changes in ambient pH. This could be applied to controlled drug delivery, where a change in pH triggers the release of an encapsulated therapeutic agent.

Ion-Responsiveness: The pyridine-dicarboxylate structure is a well-known motif for binding metal ions. Materials incorporating this molecule could be designed to respond to the presence of specific metal ions. This response could manifest as a change in color (for sensing applications), a change in mechanical properties, or the release of a bound molecule.

Multi-Stimuli Response: The presence of multiple distinct functional groups opens the door to systems that can respond to more than one stimulus. For instance, a hydrogel could be designed where its swelling is co-dependent on both pH and the concentration of a specific metal ion, allowing for more complex and controlled behaviors.

Table 4: Potential Stimuli-Responsive Behavior

StimulusResponsive Functional Group(s)Potential System ResponseExample Application
pH ChangeAmino Group, Carboxylic AcidsSwelling/shrinking of hydrogel; change in surface chargepH-triggered drug release
Presence of Metal IonsPyridine N, Carboxylic AcidsColor change; conformational change; cross-linkingHeavy metal sensor

Biochemical Interaction Studies of 5 Aminopyridine 2,4 Dicarboxylic Acid: in Vitro and in Silico Perspectives

Enzyme Binding and Inhibition Mechanisms (In Vitro Studies)

Derivatives of 5-Aminopyridine-2,4-dicarboxylic acid have been identified as potent inhibitors of human Jumonji-C (JmjC) domain-containing protein 5 (JMJD5), a 2-oxoglutarate (2OG)-dependent oxygenase. acs.orgmdpi.com These compounds exhibit a promising selectivity profile, marking them as significant subjects for biochemical investigation. acs.org

Investigations into Enzyme Active Site Interactions

Crystallographic studies have provided detailed insights into the binding mode of 5-aminoalkyl-substituted pyridine-2,4-dicarboxylic acid derivatives within the JMJD5 active site. acs.orgmdpi.com The research reveals that these inhibitors occupy the binding pocket of the 2-oxoglutarate (2OG) cofactor. acs.orgmdpi.com

The core pyridine-2,4-dicarboxylic acid (2,4-PDCA) scaffold mimics the binding of 2OG. Specifically, the C2 and C4 carboxylate groups of the inhibitor form critical interactions within the active site, mirroring the way the C1 and C5 carboxylate groups of 2OG bind. acs.orgmdpi.com Furthermore, crystallographic analyses demonstrate that the 5-aminoalkyl substituent at the C5 position of the pyridine (B92270) ring extends into the substrate-binding pocket of JMJD5, suggesting an induced-fit binding mechanism. acs.orgmdpi.com This interaction with both the cofactor and substrate binding sites underscores the targeted nature of the inhibition. acs.org

Competitive vs. Non-Competitive Inhibition Models

The mechanism of JMJD5 inhibition by 5-aminoalkyl-substituted 2,4-PDCA derivatives is characterized as competitive with respect to the 2-oxoglutarate cofactor. acs.orgmdpi.com Studies confirm that these compounds act as 2OG-competing inhibitors. acs.orgmdpi.com This is substantiated by structural data showing that the inhibitor directly binds to the 2OG pocket, thereby preventing the natural cofactor from binding and participating in the catalytic cycle. acs.orgmdpi.com The competitive inhibition model is a key aspect of their function, as they directly vie for the same binding site as the enzyme's essential cofactor. acs.org

The inhibitory potency (IC50) of several 5-aminoalkyl-substituted 2,4-PDCA derivatives against human JMJD5 has been quantified, demonstrating their effectiveness. The data also highlights their selectivity over other human 2OG oxygenases such as AspH and KDM4E. acs.org

CompoundTarget EnzymeInhibitory Potency (IC50, µM)Selectivity Notes
5-aminobenzyl-substituted 2,4-PDCAJMJD5~0.3 - 0.9Shows selectivity over AspH and KDM4E. acs.org
5-aminoethyl-substituted 2,4-PDCAJMJD5~0.3 - 0.9Shows selectivity over AspH and KDM4E. acs.org
5-aminopropyl-substituted 2,4-PDCAJMJD5~0.3 - 0.9Selectivity for JMJD5 inhibition over AspH and KDM4E appeared to peak with this derivative. acs.org
5-aminobutyl-substituted 2,4-PDCAJMJD5~0.3 - 0.9Shows selectivity over AspH and KDM4E. acs.org
Pyridine-2,4-dicarboxylic acid (2,4-PDCA)JMJD5~0.5Broad-spectrum 2OG oxygenase inhibitor, used as a benchmark. acs.orgmdpi.com

Receptor Ligand Binding Investigations (In Vitro Studies)

Based on the available scientific literature, there are no specific in vitro studies detailing the direct binding of this compound to isolated receptors.

Affinity and Selectivity Profiling with Isolated Receptors

No data from in vitro radioligand binding assays or other affinity-based screening methods are available to define an affinity and selectivity profile of this compound for any specific isolated receptors.

Allosteric Modulation Studies

There is no published research from in vitro functional assays, such as agonist shift assays, to indicate that this compound acts as a positive (PAM), negative (NAM), or silent (SAM) allosteric modulator on any G protein-coupled receptors (GPCRs) or other receptor types.

Nucleic Acid Interactions (In Vitro Studies)

Dedicated in vitro studies investigating the direct interaction of this compound with nucleic acids (DNA or RNA) have not been reported in the available literature. While research exists on the nucleic acid binding properties of other pyridine-based molecules, often as part of larger complexes or modified structures, these findings are not directly applicable to the specific compound . Therefore, information regarding its binding affinity, mode of interaction (e.g., intercalation, groove binding), or any potential to induce conformational changes in DNA or RNA is currently unavailable.

DNA and RNA Binding Studies and Characterization

In vitro studies are fundamental to characterizing the interaction between a small molecule like this compound and nucleic acids such as DNA and RNA. Spectroscopic techniques are often the first line of investigation. Ultraviolet-Visible (UV-Vis) absorption spectroscopy can provide initial evidence of binding. When a small molecule interacts with the bases of DNA or RNA, changes in the electronic environment can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity (hyperchromism or hypochromism).

Fluorescence spectroscopy is another powerful tool. If the compound is fluorescent, changes in its emission spectrum upon addition of DNA or RNA can indicate binding. Quenching or enhancement of the fluorescence signal can be used to calculate binding constants (Kb) and the number of binding sites. Competitive binding assays, often using a well-known DNA intercalator like ethidium (B1194527) bromide (EB), can further elucidate the binding mode. A decrease in the fluorescence of the DNA-EB complex upon addition of the test compound suggests it can displace EB, hinting at an intercalative binding mode.

Circular Dichroism (CD) spectroscopy is employed to observe conformational changes in the nucleic acid upon ligand binding. Significant changes in the CD spectrum of DNA or RNA can indicate alterations in helicity and base stacking, providing further clues about the nature of the interaction.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction. By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS), offering deep insights into the driving forces of the interaction.

The following table outlines the typical parameters obtained from these techniques:

TechniqueParameters Determined
UV-Visible SpectroscopyBinding mode (intercalation, groove binding, electrostatic)
Fluorescence SpectroscopyBinding constant (Kb), number of binding sites (n)
Circular DichroismConformational changes in DNA/RNA
Isothermal Titration CalorimetryBinding affinity (Ka), enthalpy (ΔH), entropy (ΔS)

Intercalation vs. Groove Binding Mechanisms

The planar aromatic ring system of a pyridine derivative suggests the possibility of two primary non-covalent binding modes with a DNA duplex: intercalation and groove binding.

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding typically causes a significant unwinding and lengthening of the DNA helix. Spectroscopic evidence for intercalation includes a significant red shift (bathochromism) and a decrease in absorption intensity (hypochromism) in the UV-Vis spectrum. In fluorescence studies, a strong quenching of a fluorescent intercalator's signal in a competitive binding assay is a hallmark of this mechanism.

Distinguishing between these mechanisms for this compound would require a combination of the aforementioned spectroscopic techniques, potentially coupled with viscosity measurements of DNA solutions. An increase in the viscosity of a DNA solution upon addition of the compound is a strong indicator of intercalation, as the lengthening of the DNA helix increases its hydrodynamic volume.

Protein-Ligand Docking and Molecular Dynamics Simulations (In Silico)

In the absence of experimental data, computational methods provide a powerful avenue to predict and analyze the potential interactions of this compound with biomacromolecules.

Computational Prediction of Binding Energies and Conformations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. The output of a docking study is a set of predicted binding poses and their corresponding binding affinities (often expressed as a docking score or estimated free energy of binding in kcal/mol). This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For this compound, docking studies could be performed against a variety of protein targets or specific DNA/RNA sequences to hypothesize its potential biological targets and binding modes. The results would provide valuable guidance for future experimental studies.

Dynamics of Ligand-Biomacromolecule Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-biomacromolecule complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, the stability of binding, and the role of solvent molecules.

An MD simulation starting from a docked pose of this compound with a target biomolecule could be used to:

Assess the stability of the predicted binding pose.

Calculate the binding free energy with higher accuracy using methods like MM/PBSA or MM/GBSA.

Analyze the flexibility of the ligand and the binding site.

Identify key residues or bases that are crucial for the interaction.

Observe any conformational changes induced in the protein or nucleic acid upon ligand binding.

The following table summarizes the information that can be obtained from these in silico methods:

TechniqueInformation Provided
Molecular DockingPredicted binding pose, binding affinity (scoring), key interacting residues/bases.
Molecular Dynamics SimulationsStability of the complex, dynamic behavior, refined binding free energy, conformational changes, role of solvent.

Design of Biochemical Probes and Molecular Tools Based on Specific Interactions

Should specific and high-affinity interactions of this compound with a particular biomolecule be identified, this information could be leveraged for the rational design of biochemical probes and molecular tools.

For instance, if the compound is found to bind selectively to a specific protein or nucleic acid sequence, it could be functionalized with a fluorescent reporter group to create a probe for detecting and imaging that target in cells or tissues. Alternatively, a photoreactive group could be attached to create a photoaffinity label for identifying the precise binding site through covalent cross-linking.

If the compound exhibits interesting biological activity, its structure could serve as a scaffold for the development of more potent and selective inhibitors or modulators of its target. The dicarboxylic acid and amine functional groups on the pyridine ring offer versatile handles for chemical modification, allowing for the synthesis of a library of derivatives with improved pharmacological properties. The development of such tools would be critically dependent on a thorough initial characterization of the compound's fundamental biochemical interactions.

Environmental Chemistry Considerations for 5 Aminopyridine 2,4 Dicarboxylic Acid

Role in Metal Ion Sequestration and Remediation Technologies

The structural characteristics of 5-Aminopyridine-2,4-dicarboxylic acid, specifically the presence of nitrogen in the aromatic ring and the two carboxylate groups, make it an excellent ligand for coordinating with metal ions. This property is highly relevant for environmental remediation, particularly for the removal of heavy metals from contaminated water sources through technologies like Metal-Organic Frameworks (MOFs). rsc.org

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comnih.gov The high surface area and tunable pore sizes of MOFs make them exceptionally effective adsorbents. rsc.org Pyridine-dicarboxylic acids are frequently used as organic linkers in the synthesis of MOFs due to their rigid structure and strong coordinating ability. researchgate.netrsc.org

The this compound molecule can act as a multidentate ligand, binding to metal centers through the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two carboxylate groups. This chelation effect leads to the formation of stable, porous frameworks capable of trapping heavy metal ions like lead (Pb(II)), copper (Cu(II)), cadmium (Cd(II)), and zinc (Zn(II)) from aqueous solutions. researchgate.net Studies on the closely related pyridine-2,5-dicarboxylic acid have demonstrated the formation of stable complexes with various heavy metals, with the stability constants varying depending on the metal ion. vu.lt For instance, the stability constant (log β₂) for the [Cu(pdca)₂]²⁻ complex was found to be 14.1, indicating very strong binding. vu.lt The additional amino group in this compound can further enhance the metal-binding affinity and selectivity of the resulting MOF through hydrogen bonding or by acting as an additional coordination site.

Table 2: Stability of Metal Complexes with Pyridine-2,5-dicarboxylic Acid
Metal IonComplex FormedLog Stability Constant (log β)Reference
Cu(II)[Cu(pdca)₂]²⁻14.1 vu.lt
Cd(II)[Cd(pdca)]4.5 vu.lt
Zn(II)[Zn(pdca)]Data indicates weak complexation researchgate.net
Pb(II)[Pb(pdca)]Partially labile complex observed researchgate.net

Catalytic Degradation of Pollutants

Complexes formed between metal ions and organic ligands, such as this compound, can possess significant catalytic activity. These complexes can be employed in advanced oxidation processes (AOPs) to degrade persistent organic pollutants in water and soil. AOPs generate highly reactive species, such as hydroxyl radicals, which can break down a wide range of contaminants.

The pyridine-based structure is a known component in effective catalysts. For example, iron-terpyridine complexes have been shown to catalyze the degradation of phenol (B47542) in water, with the catalytic activity dependent on the valence state of the iron center. rsc.org It is plausible that iron, copper, or manganese complexes of this compound could similarly catalyze the decomposition of hydrogen peroxide or other oxidants to generate the radicals needed for pollutant destruction. The ligand's structure can stabilize the metal ion and modulate its redox properties to enhance catalytic efficiency.

Furthermore, the N-oxidation of the pyridine ring can create pyridine N-oxide derivatives. rsc.orgrsc.org These derivatives and their metal complexes have also been investigated for their catalytic properties in oxidation reactions. nih.govresearchgate.netorganic-chemistry.org The development of catalytic systems using derivatives of this compound could offer a pathway to greener and more efficient technologies for environmental cleanup, turning a potential pollutant into a tool for remediation.

Green Analytical Chemistry Approaches for Environmental Monitoring

Effective environmental management requires sensitive and reliable methods for monitoring the presence and concentration of compounds like this compound. Green Analytical Chemistry (GAC) provides a framework for developing these methods while minimizing their environmental impact. mdpi.comhilarispublisher.comresearchgate.net This involves reducing solvent and reagent consumption, minimizing waste, and lowering energy usage.

For the analysis of nitrogen-containing heterocyclic compounds in environmental samples like soil and water, several green techniques are applicable. nih.gov Supercritical fluid chromatography (SFC), which uses supercritical CO₂ as a mobile phase, is a promising alternative to traditional liquid chromatography, as it significantly reduces the use of organic solvents. nih.gov

Sample preparation, often the most resource-intensive step, can be made greener through miniaturized and solvent-free techniques like stir bar sorptive extraction (SBSE). mdpi.com In SBSE, a coated magnetic stir bar extracts analytes from a water sample, which can then be thermally desorbed for analysis, often by gas chromatography-mass spectrometry (GC-MS). This minimizes sample volume and eliminates the need for large quantities of extraction solvents. mdpi.com

Additionally, spectroscopic methods, such as Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, can be used for in-situ monitoring of the adsorption of pyridine carboxylic acids on surfaces, providing real-time data without extensive sample workup. nih.gov The development of portable sensors and biosensors also aligns with GAC principles, enabling on-site analysis and reducing the need to transport samples to a laboratory. mdpi.com

Future Research Directions and Emerging Paradigms for 5 Aminopyridine 2,4 Dicarboxylic Acid

Exploration of Novel Synthetic Routes and Sustainable Production Technologies

The future synthesis of 5-Aminopyridine-2,4-dicarboxylic acid and its derivatives is geared towards efficiency, sustainability, and diversification. While established methods like the Buchwald-Hartwig amination have been successfully used to produce 5-aminoalkyl-substituted derivatives, these routes are often multi-step and may not be optimal for large-scale, environmentally benign production. acs.org

Future research will likely focus on:

One-Pot Reactions: Developing novel, one-pot protocols that combine multiple synthetic steps, thereby reducing waste, saving time, and improving atom economy. oist.jp Methodologies starting from simple precursors like pyruvates and aldehydes, catalyzed by organocatalysts under mild conditions, represent a promising avenue. oist.jp

Biocatalysis and Metabolic Engineering: A significant leap towards sustainability involves harnessing biological systems. Researchers have successfully re-routed the metabolic pathways of bacteria, such as Rhodococcus jostii, to convert lignin (B12514952) waste from wheat straw into pyridine-2,4-dicarboxylic acid and pyridine-2,5-dicarboxylic acid. rsc.orgresearchgate.net Applying similar metabolic engineering strategies could enable the direct biosynthesis of the 5-amino derivative from renewable feedstocks, representing a paradigm shift in its production. rsc.org

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Adapting and optimizing synthetic routes for flow reactors could lead to more efficient and consistent production of this compound and its analogs.

Development of Advanced MOF Architectures and Their Multifunctional Applications

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The bifunctional nature of this compound, possessing both coordinating carboxylate groups and a potentially reactive amino group, makes it an excellent candidate linker for creating novel MOFs with tailored properties. While this specific linker is not yet widely reported in MOF synthesis, extensive research on similar pyridine (B92270) dicarboxylic acid and amino-functionalized linkers provides a clear roadmap for future exploration. nih.govrsc.orgresearchgate.netacs.org

Emerging research directions include:

Dual-Functionalized MOFs: The amino group can act as a strong binding site for specific molecules or as a post-synthetic modification anchor. nih.govresearchgate.net MOFs built with this linker could exhibit dual functionality, for instance, combining porosity for gas storage with catalytic activity from the amino groups. nih.gov Such materials could be highly effective for applications like selective CO2 capture and conversion.

Hierarchical Porosity: Designing MOFs with a combination of micropores and mesopores can enhance mass transport and accessibility to active sites, which is crucial for catalysis and separations involving large molecules.

Ultrathin 2D MOFs: The development of two-dimensional MOFs, or nanosheets, can expose a greater number of active metal sites, which is highly beneficial for applications in electrocatalysis, such as the oxygen evolution reaction (OER). rsc.org The specific geometry of this compound could potentially guide the formation of these ultrathin structures.

Integration into Hybrid Material Systems for Synergistic Properties

The next frontier in materials science lies in the creation of hybrid systems where different components work synergistically to achieve properties unattainable by the individual parts. MOFs derived from this compound are prime candidates for integration into such advanced materials.

Future avenues of investigation comprise:

MOF-Polymer Hybrid Membranes: Incorporating MOFs as fillers into polymer matrices can create mixed-matrix membranes (MMMs) with superior performance in gas separations, such as CO₂/CH₄ separation. mdpi.com The specific chemical functionalities of a this compound-based MOF could enhance the interaction with the polymer and improve separation selectivity.

Graphene-MOF Hybrids: Covalently linking pyridine-functionalized graphene to MOFs can create materials with exceptional electrochemical activity. mdpi.com A hybrid material incorporating a MOF from this compound could function as a highly selective and efficient catalyst for reactions like the oxygen reduction reaction (ORR), potentially replacing expensive precious metal catalysts. mdpi.com

Host-Guest Systems: MOFs can serve as hosts to encapsulate guest molecules, leading to novel photoresponsive materials. nih.gov The confinement of specific guest molecules within the pores of a MOF built from this compound could facilitate photoinduced electron-transfer processes, with applications in solar energy conversion and photocatalysis. nih.gov

Deep Learning and Artificial Intelligence-Driven Discovery of Novel Derivatives and Applications

Artificial Intelligence (AI) and deep learning are revolutionizing medicinal chemistry and materials science by accelerating the discovery of new molecules and predicting their properties. mdpi.com These data-driven approaches can navigate vast chemical spaces to identify novel derivatives and applications for scaffolds like this compound.

Emerging paradigms in this area include:

Generative Modeling for Drug Discovery: AI models can be trained on existing molecular data to design novel pyridine derivatives with optimized properties. nih.govresearchgate.net For example, an AI-powered screening approach was recently used to identify a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative for targeting TLR4 dimerization in inflammatory diseases. nih.gov A similar strategy could be employed to generate new derivatives of this compound as inhibitors for specific biological targets.

Predictive QSAR Models: By developing quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity or material properties of hypothetical derivatives before they are synthesized, saving significant time and resources. nih.gov

AI-Guided Synthesis Planning: AI tools can also assist in devising the most efficient synthetic routes for novel, computer-generated derivatives, further streamlining the discovery pipeline.

Unexplored Catalytic Pathways and Mechanistic Revelations

The unique electronic and structural features of this compound—a Lewis basic pyridine nitrogen, two acidic carboxyl groups, and a nucleophilic amino group—suggest significant, yet largely unexplored, potential in catalysis.

Future research should investigate:

Bifunctional Organocatalysis: Similar molecules, such as Pyridine-2,6-dicarboxylic acid, have been shown to act as effective bifunctional organocatalysts, using both acidic and basic sites to activate substrates. organic-chemistry.org this compound could potentially catalyze reactions like hydrophosphonylation or amidation through a cooperative mechanism involving its multiple functional groups. organic-chemistry.orgjocpr.com

Ligand-Accelerated Catalysis: The compound can serve as a sophisticated ligand in transition-metal catalysis. The coordination of the pyridine nitrogen and carboxylate oxygens to a metal center could create a unique electronic environment, enhancing catalytic activity and selectivity. Mechanistic studies, similar to those performed on palladium-catalyzed direct arylation of pyridine N-oxides, would be crucial to understand and optimize these systems. nih.gov

Photocatalysis: As a component in larger systems like MOFs or hybrid materials, the pyridine moiety could participate in photoinduced electron-transfer processes, enabling its use in photocatalytic applications for organic synthesis or energy conversion. nih.gov

Expanding the Scope of Biochemical Interaction Studies through Novel Assay Development

Recent breakthroughs have identified 5-aminoalkyl-substituted derivatives of Pyridine-2,4-dicarboxylic acid (2,4-PDCA) as potent and selective inhibitors of Jumonji-C domain-containing protein 5 (JMJD5), a 2-oxoglutarate (2OG)-dependent oxygenase implicated in cancer and developmental biology. acs.orgnih.govnih.gov This discovery opens up a major avenue for future research focused on therapeutic development and understanding fundamental biology.

Key future directions include:

High-Throughput Screening Assays: The development of robust, high-throughput assays, such as the solid-phase extraction coupled to mass spectrometry (SPE-MS) methods used for JMJD5, is critical for screening large libraries of this compound derivatives. rsc.org This will accelerate the discovery of even more potent and selective inhibitors for JMJD5 and other related 2OG-dependent enzymes.

Cell-Based and In Vivo Models: Moving beyond in vitro biochemical assays, future work must focus on evaluating lead compounds in cellular models and eventually in vivo animal models to assess their therapeutic potential for diseases linked to JMJD5 dysregulation. nih.govnih.gov

Target Deconvolution: While JMJD5 is a key target, the broader family of 2-oxoglutarate-dependent dioxygenases presents numerous potential targets. Developing novel assays and screening platforms will be essential to explore the full spectrum of biochemical interactions and identify new therapeutic opportunities for this class of compounds.

Table 1: In Vitro Inhibition of Human JMJD5 by 5-Aminoalkyl-Substituted Pyridine-2,4-dicarboxylic Acid Derivatives Data extracted from the Journal of Medicinal Chemistry. acs.org

Compound R Group IC₅₀ (μM)
2,4-PDCA (parent) -H ~ 0.5
20a -CH₂CH₂NH₂ 0.9 ± 0.1
20b -CH₂CH₂CH₂NH₂ 0.8 ± 0.1
20c -(CH₂)₅NH₂ 0.3 ± 0.1
20d -(CH₂)₆NH₂ 0.4 ± 0.1
20e -CH(CH₃)CH₂NH₂ 17.5 ± 2.5
20f -(p-phenylene)-CH₂NH₂ 0.5 ± 0.1

Role of this compound in Niche Scientific Disciplines

Beyond the major areas of catalysis and medicine, the unique properties of this compound and its derivatives suggest potential roles in several specialized scientific fields.

Agrochemicals: Pyridine derivatives are widely used as active ingredients in herbicides, fungicides, and insecticides. mdpi.comrsc.org The structural motifs present in this compound could be explored for the development of new agrochemicals with novel modes of action.

Plant Biology: The parent compound, Pyridine-2,4-dicarboxylic acid, is known to inhibit 2-oxoglutarate-dependent dioxygenases in plants, affecting growth and development by altering the glycosylation of key structural proteins. nih.gov The 5-amino derivative could be a valuable pharmacological tool to further probe these pathways and understand the physiological significance of specific plant enzymes. nih.gov

Supramolecular Chemistry: Dicarboxylic acids and pyridine derivatives are fundamental building blocks in crystal engineering, used to form co-crystals and supramolecular assemblies through predictable hydrogen bonding and other noncovalent interactions. mdpi.com The title compound offers multiple interaction sites, making it a versatile tool for designing complex, self-assembled nanostructures with unique properties.

Concluding Remarks on the Research Landscape of 5 Aminopyridine 2,4 Dicarboxylic Acid

Summary of Key Achievements and Research Insights

The exploration of 5-Aminopyridine-2,4-dicarboxylic acid and its derivatives has yielded significant advancements, particularly in the field of medicinal chemistry. A primary achievement has been the identification of its parent scaffold, pyridine-2,4-dicarboxylic acid (2,4-PDCA), as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. acs.orgnih.govresearchgate.net Building on this, a pivotal research insight was the discovery that introducing aminoalkyl substituents at the C5 position of the pyridine (B92270) ring transforms this general inhibitor into a potent and selective inhibitor of specific enzymes within this class. acs.orgbirmingham.ac.uk

Notably, research has demonstrated that 5-aminoalkyl-substituted 2,4-PDCA derivatives are effective inhibitors of human Jumonji-C domain-containing protein 5 (JMJD5), an enzyme implicated in development, circadian rhythms, and cancer. acs.orgnih.govox.ac.uk This breakthrough is significant as selective small-molecule inhibitors for JMJD5 were not previously reported, and their development is crucial for studying the enzyme's roles in both normal physiology and disease. nih.gov Crystallographic studies have further illuminated the mechanism of action, revealing that the C5 substituent extends into the substrate-binding pocket of JMJD5, which accounts for the observed potency and selectivity. acs.orgbirmingham.ac.ukox.ac.uk This strategic derivatization represents a key success in tuning the biological activity of the core 2,4-PDCA scaffold.

Synthesis, Derivatization, and Architectural Versatility: A Comprehensive Overview

The synthetic exploration of this compound derivatives has showcased its role as a versatile chemical scaffold. A robust synthetic route has been developed starting from commercially available 2,5-dichloroisonicotinic acid. acs.orgbham.ac.uk This multi-step process involves a regioselective palladium-catalyzed carbonylation to install the necessary carboxylic acid groups, followed by a crucial Buchwald-Hartwig amination reaction. acs.orgbham.ac.ukwikipedia.org The Buchwald-Hartwig coupling has proven to be a highly effective method for derivatization, allowing for the introduction of a diverse range of primary and secondary amine substituents at the C5 position. acs.orgacsgcipr.org

The versatility of this synthetic strategy is demonstrated by the successful synthesis of a library of 5-aminoalkyl-substituted derivatives, which has been instrumental in structure-activity relationship (SAR) studies. acs.orgbham.ac.uk Research has shown that modifying the length and nature of the C5-aminoalkyl chain directly impacts inhibitory potency and, more importantly, selectivity against different human 2OG oxygenases. acs.org For instance, incremental increases in the alkyl chain length linking the 5-amino group to a phenyl substituent were shown to modulate the selectivity for JMJD5 over other enzymes like AspH and KDM4E. acs.org

Beyond its role in inhibitor design, the inherent structural features of the this compound core—comprising two carboxylic acid groups, a basic amino group, and an aromatic nitrogen atom—endow it with significant architectural versatility. These functional groups are ideal for forming coordination bonds with metal ions and participating in hydrogen bonding networks. This suggests a strong potential for its use as an organic linker in the construction of metal-organic frameworks (MOFs) and other coordination polymers, a field where related pyridine dicarboxylic acids have been used to create diverse and functional structures. rsc.orgresearchgate.netrsc.org

Below is an interactive data table summarizing the impact of different C5 substituents on the inhibition of JMJD5, based on published research findings. acs.org

DerivativeC5-SubstituentJMJD5 IC₅₀ (µM)
20a Benzylamino~0.9
20b (2-Phenylethyl)amino~0.4
20c (3-Phenylpropyl)amino~0.3
20d (4-Phenylbutyl)amino~0.5
20f (Cyclopropylmethyl)amino~0.8
20j ((2-Cyclopropylbenzyl)amino)~0.3
1 (Parent) H~0.5

This table illustrates how derivatization at the 5-amino position can sustain or enhance inhibitory potency against the target enzyme JMJD5.

Potential Impact on Contemporary Chemical Science and Engineering

The development of selective inhibitors based on the this compound scaffold has a substantial potential impact on chemical biology and medicine. As potent and selective probes for JMJD5, these molecules provide invaluable tools to dissect the complex biological functions of this enzyme, which have been linked to cancer progression, developmental biology, and the circadian clock. nih.govresearchgate.netnih.gov The successful targeting of JMJD5 opens a new avenue for therapeutic intervention, given that 2OG oxygenases are already validated drug targets. acs.orgnih.gov The creation of derivatives that can be converted into active forms by cellular esterases also points to a viable strategy for developing prodrugs with improved cellular permeability and bioavailability.

In the realm of materials science and chemical engineering, the architectural features of this compound position it as a promising building block for advanced functional materials. Its capacity to act as a multidentate ligand could be exploited to design and synthesize novel MOFs with tailored porosity, catalytic activity, or sensing capabilities. rsc.orgrsc.org The presence of both a hydrogen-bond-donating amino group and accepting carboxylates and pyridine nitrogen makes it an excellent candidate for programming self-assembly in supramolecular chemistry and crystal engineering.

Outlook on the Continued Evolution of Research in this compound

The future research trajectory for this compound is poised for expansion in several key directions. In medicinal chemistry, the immediate focus will likely be on leveraging the established synthetic routes to expand the library of derivatives. This will enable a more profound exploration of the structure-activity relationship to further optimize potency and, crucially, selectivity for JMJD5 over other related human enzymes. Future work will also need to progress these promising inhibitors from in vitro assays to cell-based and preclinical models to validate their therapeutic potential.

A largely unexplored but highly promising area is the application of this compound in materials science. Future investigations will likely explore its use as a functional organic linker in the synthesis of MOFs and coordination polymers. researchgate.netuniversityofgalway.ie The combination of metal-coordinating sites and hydrogen-bonding functionalities could lead to materials with unique structural topologies and properties, such as gas adsorption, catalysis, or photoluminescence.

Furthermore, advanced computational and structural biology studies will be essential. Detailed quantum mechanical calculations and further high-resolution crystallography could provide deeper insights into the noncovalent interactions governing both enzyme inhibition and the formation of supramolecular assemblies. This synergistic approach, combining synthetic chemistry, molecular biology, and materials science, ensures that research on this compound will continue to evolve, unlocking new applications and fundamental scientific understanding.

Q & A

Q. What are the recommended synthetic routes for 5-Aminopyridine-2,4-dicarboxylic acid?

Methodological Answer: The synthesis of this compound can be optimized using polyphosphoric acid (PPA) or ortho-phosphoric acid (PA) as catalysts, similar to methods employed for benzene-dicarboxylic acid derivatives. For example, condensation reactions involving aromatic amines and dicarboxylic acid precursors under controlled heating (80–120°C) yield structurally analogous compounds. Key steps include refluxing in anhydrous conditions to prevent hydrolysis and purification via recrystallization from methanol or ethanol . Purity assessment should involve HPLC (>98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm functional group integrity .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data, leveraging its robustness in handling small-molecule crystallography . Critical parameters include:

  • Data Collection: High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement: Apply anisotropic displacement parameters for non-hydrogen atoms and validate hydrogen bonding networks using tools like Mercury or Olex2.
  • Validation: Cross-check with spectroscopic data (FT-IR, Raman) to confirm carboxylate and amine group orientations .

Advanced Research Questions

Q. How does this compound compare to other dicarboxylic acids in forming stable metal-organic frameworks (MOFs)?

Methodological Answer: The compound’s dual carboxylate groups and pyridine backbone make it a versatile linker for MOFs. To assess stability:

  • Thermogravimetric Analysis (TGA): Compare decomposition temperatures (Td) with benchmarks like zirconium-based MOFs (Td >500°C) .
  • Chemical Stability: Expose frameworks to acidic/basic conditions (e.g., 1M HCl/NaOH) and monitor structural integrity via PXRD.
  • Porosity: Use N2/CO2 adsorption isotherms to evaluate surface area (BET) and pore volume. The pyridine moiety may enhance π-π interactions, improving gas selectivity over aliphatic linkers .

Q. What experimental approaches resolve contradictions in reported inhibitory effects of this compound on enzymes?

Methodological Answer: Discrepancies in inhibition constants (Ki) may arise from assay conditions (pH, co-solvents) or enzyme isoforms. To address this:

  • Enzyme Kinetics: Perform Michaelis-Menten assays under standardized buffers (e.g., Tris-HCl, pH 7.4) with varying inhibitor concentrations. Fit data to competitive/non-competitive models using tools like GraphPad Prism .
  • Structural Analysis: Co-crystallize the compound with target enzymes (e.g., LigI) to identify binding modes. Compare with pyridine-2,4-dicarboxylic acid (Ki = 75 μM) to assess amino group contributions .
  • Cross-Validation: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. How can researchers mitigate oxidative degradation of this compound during storage?

Methodological Answer: Oxidative darkening, common in aminopyridine derivatives, can be minimized via:

  • Storage Conditions: Keep in amber vials at –20°C under inert gas (N2/Ar). Avoid exposure to light and humidity .
  • Stabilizers: Add antioxidants (e.g., 0.1% BHT) to solid samples. For solutions, use degassed solvents (e.g., DMSO-d6) .
  • Monitoring: Regularly assess purity via UV-Vis spectroscopy (λmax shifts indicate degradation) or LC-MS .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

Methodological Answer: Discrepancies often stem from polymorphic forms or protonation states. To clarify:

  • pH-Dependent Solubility: Titrate suspensions in water/ethanol mixtures (e.g., 0.1M NaOH/HCl) and measure solubility via nephelometry.
  • Polymorph Screening: Recrystallize from different solvents (e.g., DMF vs. MeOH) and characterize forms via PXRD .
  • Ionization Analysis: Use potentiometric titration to determine pKa values for carboxylate and amine groups, which influence solubility .

Application-Oriented Questions

Q. What strategies enhance the compound’s utility in neurological research, particularly in modulating neurotransmitter release?

Methodological Answer: The compound’s structural similarity to L-trans-pyrrolidine-2,4-dicarboxylic acid (a glutamate reuptake inhibitor) suggests potential in synaptic modulation. Experimental approaches include:

  • Electrophysiology: Patch-clamp recordings in brain slices to measure evoked glutamate/GABA currents before/after application .
  • Microdialysis: Quantify extracellular neurotransmitter levels in vivo using HPLC with electrochemical detection .
  • Selectivity Profiling: Compare IC50 values across glutamate transporter subtypes (EAAT1-3) to identify subtype-specific effects .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .
  • Spill Management: Contain spills with absorbent materials (e.g., vermiculite) and neutralize residues with 10% acetic acid before disposal .
  • Waste Disposal: Follow EPA guidelines for carboxylic acid waste (pH adjustment to neutral prior to incineration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.